Enpp-1-IN-15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H20N6O2S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3 |
InChI 键 |
IZOGFOOIVMCFFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP1 Inhibition: A Technical Guide for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the immunotransmitter 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the cGAS-STING signaling pathway, a key driver of innate immune responses against cancer.[1][2] Furthermore, ENPP1-mediated ATP hydrolysis contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[3] Consequently, the development of ENPP1 inhibitors represents a promising therapeutic strategy to unleash the body's immune system against tumors. This in-depth technical guide elucidates the core mechanism of action of ENPP1 inhibitors, providing researchers and drug development professionals with a comprehensive resource on their biological rationale, quantitative properties, and the experimental methodologies used for their characterization. While specific data for a compound designated "ENPP1-IN-15" is not publicly available, this guide will utilize data from well-characterized, potent ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.
The ENPP1-cGAS-STING Signaling Axis: A Dual Brake on Anti-Tumor Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system's ability to detect and respond to cancer. The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability in cancer cells.
-
cGAS Activation and cGAMP Synthesis: Cytosolic dsDNA is recognized by cGAS, which then catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[4]
-
STING Activation and Downstream Signaling: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production and Immune Cell Recruitment: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell eradication.[5]
ENPP1 acts as a major negative regulator of this pathway through two primary mechanisms:
-
Hydrolysis of cGAMP: As a potent phosphodiesterase, ENPP1 is the dominant hydrolase of extracellular cGAMP.[6] Many tumor cells overexpress ENPP1 on their surface, effectively creating an immunosuppressive shield by degrading cGAMP before it can activate STING on neighboring immune cells.[7]
-
Production of Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3] Adenosine can inhibit the function of various immune cells, further contributing to tumor immune evasion.[3]
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1. By doing so, they restore and amplify anti-tumor immunity through a dual mechanism of action:
-
Preservation of cGAMP: By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP. This leads to an increased local concentration of cGAMP, allowing for sustained activation of the STING pathway in immune cells within the tumor microenvironment. The resulting production of type I interferons promotes the infiltration and activation of anti-tumor immune cells.
-
Reduction of Adenosine: Inhibition of ENPP1's ATPase activity reduces the production of AMP, thereby limiting the generation of immunosuppressive adenosine. This helps to alleviate the adenosine-mediated suppression of immune cells.
This two-pronged approach effectively "reheats" the "cold" tumor microenvironment, making it more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.[5]
Quantitative Data for Representative ENPP1 Inhibitors
The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for several well-characterized ENPP1 inhibitors.
| Inhibitor | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| Lead Compound [I] | ENPP1 | Enzymatic | Not Specified | 1.2 nM (IC50) | [8] |
| STF-1084 | ENPP1 | Enzymatic (cGAMP-Luc) | cGAMP | 149 ± 20 nM (IC50) | [9] |
| QS1 | ENPP1 | Enzymatic (cGAMP-Luc) | cGAMP | 1.59 ± 0.07 µM (IC50) | [9] |
| Compound 27 | ENPP1 | Enzymatic | cGAMP | Similar to Compound 15 | [7] |
| SR-8314 | ENPP1 | Enzymatic | Not Specified | 0.079 µM (Ki) | [3] |
| MV-626 | ENPP1 | Not Specified | cGAMP | Not Specified | [3] |
| Sulfamate Derivative | ENPP1 | Not Specified | Not Specified | 0.29 µM (IC50) | [3] |
Note: IC50 and Ki values are dependent on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.
Key Experimental Protocols
The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.
ENPP1 Enzymatic Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ENPP1's enzymatic activity.
-
Principle: The assay measures the hydrolysis of a substrate (e.g., cGAMP or a synthetic substrate like p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The product formation is then quantified.
-
Detailed Methodology (pNP-TMP Substrate):
-
A solution of recombinant human or mouse ENPP1 is prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 9.0, 1 mM MgCl2, 0.1% Triton X-100).
-
The ENPP1 inhibitor is serially diluted and added to the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of the pNP-TMP substrate.
-
The plate is incubated at 37°C, and the production of p-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[10]
-
Cell-Based ENPP1 Inhibition Assay
This assay assesses the ability of an inhibitor to block ENPP1 activity in a cellular context, which accounts for factors like cell permeability.
-
Principle: A cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) is treated with the inhibitor. The ability of the cells to hydrolyze an exogenously added substrate is then measured.
-
Detailed Methodology:
-
MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are washed and then incubated with various concentrations of the ENPP1 inhibitor for a defined period.
-
A substrate such as cGAMP is added to the wells.
-
After incubation, the amount of remaining substrate or the amount of product formed (e.g., AMP) in the cell supernatant is quantified using methods like LC-MS/MS or a commercial ELISA kit.
-
The percentage of inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[1]
-
cGAMP Quantification Assay
This assay is crucial for directly measuring the impact of ENPP1 inhibition on cGAMP levels.
-
Principle: cGAMP levels in cell lysates or culture supernatants are quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Detailed Methodology (ELISA):
-
Samples (cell lysates or supernatants) are prepared from cells treated with or without the ENPP1 inhibitor.
-
The samples and a cGAMP standard curve are added to a microplate pre-coated with a cGAMP-specific antibody.
-
A cGAMP-tracer (e.g., cGAMP conjugated to an enzyme like acetylcholinesterase) is added, which competes with the cGAMP in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate for the tracer enzyme is added, leading to a colorimetric reaction.
-
The absorbance is read, and the concentration of cGAMP in the samples is determined by interpolating from the standard curve. The amount of color is inversely proportional to the amount of cGAMP in the sample.[10]
-
In Vivo Tumor Growth Inhibition Studies
These studies are essential for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.
-
Principle: A syngeneic mouse tumor model, where the tumor and the host are immunologically compatible, is used to assess the effect of the ENPP1 inhibitor on tumor growth, often in combination with other immunotherapies.
-
Detailed Methodology (Syngeneic Mouse Model):
-
Cancer cells (e.g., 4T1 murine breast cancer cells) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 antibody alone, and the combination).
-
The treatments are administered according to a predefined schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and can be analyzed for immune cell infiltration by flow cytometry or immunohistochemistry. Metastatic burden in distant organs can also be assessed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.[2][10]
-
Visualizations
Signaling Pathway Diagram
Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of ENPP1 inhibitors.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of an ENPP1 inhibitor.
Conclusion
ENPP1 inhibitors represent a novel and promising class of cancer immunotherapeutics that act by reversing a key mechanism of immune evasion in the tumor microenvironment. By preventing the degradation of the STING agonist cGAMP and reducing the production of immunosuppressive adenosine, these inhibitors can convert immunologically "cold" tumors into "hot" ones, thereby promoting a robust anti-tumor immune response. The comprehensive experimental approach detailed in this guide provides a framework for the continued discovery and development of potent and selective ENPP1 inhibitors for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to ENPP-1 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core methodologies and data interpretation for studying the target engagement of ENPP-1 inhibitors, with a focus on the inhibitor class represented by Enpp-1-IN-15. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) is a critical regulator of extracellular nucleotide metabolism and has emerged as a promising therapeutic target in oncology and other diseases. By hydrolyzing the immune-stimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1] Inhibitors of ENPP-1 aim to block this activity, thereby restoring cGAMP levels and reactivating the STING (Stimulator of Interferon Genes) pathway to elicit a robust anti-cancer immune response.
Core Concepts: The ENPP-1-STING Signaling Axis
The cGAS-STING pathway is a fundamental component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often found in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes cGAMP. This cyclic dinucleotide then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.
ENPP-1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP. Many tumor cells overexpress ENPP-1, effectively creating an immunosuppressive shield. ENPP-1 inhibitors counteract this by preventing cGAMP degradation, thus potentiating the anti-tumor immune response.
Quantitative Data for ENPP-1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Conditions | Reference |
| Enpp-1-IN-12 | ENPP-1 | Biochemical | Ki: 41 nM | Recombinant ENPP-1 | --INVALID-LINK--[2] |
| Enpp-1-IN-17 | ENPP-1 | Biochemical (cGAMP hydrolysis) | Ki: 100 nM - 1 µM | Recombinant ENPP-1 | --INVALID-LINK--[3] |
| Enpp-1-IN-17 | ENPP-1 | Biochemical (ATP hydrolysis) | Ki: > 1 µM | Recombinant ENPP-1 | --INVALID-LINK--[3] |
| Enpp-1-IN-20 | ENPP-1 | Biochemical | IC50: 0.09 nM | Recombinant ENPP-1 | --INVALID-LINK--[4] |
| Enpp-1-IN-20 | ENPP-1 | Cell-based | IC50: 8.8 nM | Not specified | --INVALID-LINK--[4] |
| ISM5939 | ENPP-1 | Biochemical (cGAMP hydrolysis) | IC50: 0.63 nM | Recombinant ENPP-1, pH 7.4 | --INVALID-LINK--[1] |
| ISM5939 | ENPP-1 | Biochemical (ATP hydrolysis) | IC50: 9.28 nM | Recombinant ENPP-1, pH 7.4 | --INVALID-LINK--[1] |
Experimental Protocols
Biochemical ENPP-1 Inhibition Assay
This protocol describes a general method to determine the in vitro potency of an ENPP-1 inhibitor using a biochemical assay.
Materials:
-
Recombinant human ENPP-1 protein
-
ENPP-1 inhibitor (e.g., this compound)
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Detection Reagent (e.g., Transcreener® ADP²/AMP² Assay Kit, Promega)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the ENPP-1 inhibitor in DMSO, and then dilute further in assay buffer.
-
Add a fixed concentration of recombinant ENPP-1 to each well of the assay plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and detect the product (e.g., AMP) according to the manufacturer's instructions of the detection kit.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for ENPP-1 Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell line with high endogenous ENPP-1 expression (e.g., MDA-MB-231, HepG2)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Anti-ENPP-1 antibody (e.g., Cell Signaling Technology #2070[5], Thermo Fisher Scientific PA5-27905[6])
-
Secondary antibody conjugated to HRP
-
Western blotting reagents and equipment
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[7]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against ENPP-1.[5][6] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of each band to the intensity of the unheated control. Plot the normalized intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
This in-depth guide provides the foundational knowledge and detailed protocols for researchers to embark on or advance their studies of ENPP-1 target engagement. The provided data and methodologies serve as a starting point for the evaluation of novel ENPP-1 inhibitors like this compound, ultimately contributing to the development of new immunotherapies.
References
- 1. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENPP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ENPP1 Polyclonal Antibody (PA5-27905) [thermofisher.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ENPP-1 Inhibition in STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP Synthase (cGAS) - Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor immunity. Activation of this pathway by the second messenger cyclic GMP-AMP (cGAMP) leads to the production of type I interferons and other pro-inflammatory cytokines, orchestrating a robust immune response against cancer cells. However, the efficacy of this pathway is often dampened by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), which functions as a key negative regulator by hydrolyzing cGAMP. This technical guide provides an in-depth overview of the role of ENPP1 in the STING pathway and explores the mechanism and therapeutic potential of ENPP1 inhibitors, with a focus on the potent and selective inhibitor ENPP-1-IN-15 and its analogs.
The cGAS-STING Pathway and the Role of ENPP1
The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1][2] Upon binding to dsDNA, cGAS synthesizes cGAMP from ATP and GTP.[3] cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4][5] These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to mount an effective anti-tumor response.[3][6]
ENPP1, a type II transmembrane glycoprotein, acts as a critical checkpoint in this pathway by hydrolyzing extracellular cGAMP, thereby attenuating STING-mediated anti-tumor immunity.[4][7] By degrading cGAMP, ENPP1 prevents its interaction with STING in immune cells within the tumor microenvironment, effectively suppressing the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is often associated with poor prognosis.
Mechanism of Action of this compound and Other Inhibitors
ENPP1 inhibitors are small molecules designed to block the catalytic activity of ENPP1. By doing so, they prevent the degradation of cGAMP in the tumor microenvironment, leading to its accumulation and subsequent activation of the STING pathway in resident immune cells.[1][6] This restoration of STING signaling enhances the production of pro-inflammatory cytokines, promotes the infiltration of immune cells into the tumor, and ultimately boosts the anti-tumor immune response.[1][6]
This compound is a highly potent inhibitor of ENPP1 with a reported Ki value of 0.00586 nM. Its high potency suggests a strong potential for effectively blocking ENPP1 activity at low concentrations, thereby robustly activating the STING pathway.
Quantitative Data on ENPP1 Inhibitors
The development of potent and selective ENPP1 inhibitors is a key focus in cancer immunotherapy. The following table summarizes the available quantitative data for this compound and other relevant inhibitors.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | ENPP1 | - | Ki: 0.00586 nM | |
| Enpp-1-IN-14 (Compound 015) | Recombinant Human ENPP1 | Enzymatic Assay | IC50: 32.38 nM | [8] |
| ISM5939 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay (pH 7.4) | IC50: 0.63 nM | [9] |
| ISM5939 | ENPP1 (ATP hydrolysis) | Enzymatic Assay (pH 7.4) | IC50: 9.28 nM | [9] |
| ISM5939 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay (pH 6.5) | IC50: 11.41 nM | [9] |
| ISM5939 | ENPP1 (ATP hydrolysis) | Enzymatic Assay (pH 6.5) | IC50: 170.30 nM | [9] |
| ISM5939 | ENPP1 (cGAMP degradation) | Cell-based Assay (MDA-MB-231, H1792) | IC50: ~40 nM | [9] |
| ENPP-IN-1 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay | IC50: 259.0 nM | [9] |
| ENPP-IN-1 | ENPP1 (ATP hydrolysis) | Enzymatic Assay | IC50: 1328.0 nM | [9] |
| Compound 4e | ENPP1 | Enzymatic Assay | IC50: 0.188 µM | [10] |
| Compound 4e | ENPP1 | Cell-based Assay (MDA-MB-231) | IC50: 0.732 µM | [10] |
| Compound 4d | ENPP1 | Enzymatic Assay | IC50: 0.694 µM | [10] |
| Compound 4d | ENPP1 | Cell-based Assay (MDA-MB-231) | IC50: 3.335 µM | [10] |
Experimental Protocols
This section outlines key experimental methodologies for evaluating the role of this compound in STING pathway activation.
ENPP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant ENPP1.
Principle: This assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a fluorescent analog of cGAMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The inhibition is quantified by measuring the reduction in product formation.
Materials:
-
Recombinant human ENPP1
-
Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a suitable fluorescent cGAMP analog
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)
-
This compound (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant ENPP1 to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding NaOH for the pNP-TMP substrate).
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.
Cell-Based cGAMP Degradation Assay
Objective: To assess the ability of this compound to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.
Principle: ENPP1-expressing cells are treated with this compound, followed by the addition of exogenous cGAMP. The amount of remaining cGAMP in the cell culture supernatant is then quantified to determine the inhibitory effect of the compound.
Materials:
-
ENPP1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
2'3'-cGAMP
-
Method for cGAMP quantification (e.g., ELISA, LC-MS/MS, or a reporter cell line)
Procedure:
-
Seed ENPP1-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration.
-
Add a known concentration of 2'3'-cGAMP to the cell culture medium.
-
Incubate for a defined period to allow for ENPP1-mediated degradation.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cGAMP in the supernatant using a validated method.
-
Calculate the percentage of cGAMP degradation inhibition for each inhibitor concentration and determine the IC50 value.
STING Pathway Activation Assay (IFN-β Production)
Objective: To measure the downstream activation of the STING pathway by assessing the production of IFN-β in response to this compound treatment.
Principle: Inhibition of ENPP1 by this compound leads to increased levels of cGAMP, which in turn activates the STING pathway and induces the production and secretion of IFN-β. The amount of secreted IFN-β can be quantified as a measure of STING activation.
Materials:
-
A suitable cell system for STING activation (e.g., co-culture of ENPP1-expressing cancer cells with immune cells like THP-1 monocytes, or a reporter cell line).
-
This compound
-
Stimulus for endogenous cGAMP production (e.g., transfection with dsDNA) or addition of exogenous cGAMP.
-
ELISA kit for human or mouse IFN-β.
Procedure:
-
Seed the cells in a multi-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Stimulate the cells to produce cGAMP or add exogenous cGAMP.
-
Incubate the cells for a period sufficient to allow for IFN-β production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on IFN-β production.
Visualizing the Core Mechanisms
Signaling Pathway Diagram
Caption: ENPP1-mediated regulation of the cGAS-STING pathway and its inhibition.
Experimental Workflow Diagram
Caption: General workflow for the evaluation of ENPP1 inhibitors.
Conclusion
ENPP1 represents a promising therapeutic target for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. Potent and selective inhibitors like this compound have the potential to overcome the immunosuppressive tumor microenvironment by preventing the degradation of the key immune signaling molecule cGAMP. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of ENPP1 inhibition in cancer immunotherapy. Continued research in this area is crucial for the development of novel and effective treatments for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-15 and its Effect on Extracellular ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the molecule designated "Enpp-1-IN-15," is limited. This guide provides a comprehensive overview based on the known mechanisms of ENPP1 inhibitors and data from closely related compounds and established research methodologies.
Introduction to ENPP1 and its Role in Extracellular ATP Regulation
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentrations of nucleotides, most notably adenosine triphosphate (ATP).[1][2][3] ENPP1 hydrolyzes extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] This enzymatic activity is a key component of purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides like ATP and adenosine.
In the context of the tumor microenvironment, the regulation of extracellular ATP is of particular interest. High levels of extracellular ATP can act as a danger signal, promoting anti-tumor immune responses. However, its rapid hydrolysis by ectonucleotidases, including ENPP1, leads to the production of adenosine, which is predominantly immunosuppressive. By inhibiting ENPP1, the concentration of extracellular ATP can be maintained, while reducing the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.
Beyond its role in oncology, ENPP1 is also a key regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][4] ENPP1 degrades the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced in response to cytosolic DNA and activates the STING pathway to induce type I interferon production.[1][4] Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity by preventing cGAMP hydrolysis.
This compound: A Putative ENPP1 Inhibitor
While specific data for this compound is not widely available, it is presumed to be a small molecule inhibitor of ENPP1. Its mechanism of action would involve binding to the active site of the ENPP1 enzyme, thereby preventing the hydrolysis of its substrates, including extracellular ATP and cGAMP. This inhibition is expected to lead to a localized increase in the concentration of these molecules, with significant downstream effects on purinergic signaling and innate immunity.
Quantitative Data for Representative ENPP1 Inhibitors
The following table summarizes inhibitory potency for publicly disclosed ENPP1 inhibitors, which can serve as a reference for the expected activity of novel inhibitors like this compound.
| Compound | Target | Substrate | Assay Type | IC50 / Ki | Reference |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Not Specified | Not Specified | 32.38 nM (IC50) | [5] |
| Compound 4e | ENPP1 | Not Specified | Molecular Assay | 0.188 µM (IC50) | [6] |
| Compound 4e | ENPP1 | Not Specified | Cellular Assay (MDA-MB-231) | 0.732 µM (IC50) | [6] |
| Compound 18p | ENPP1 | Not Specified | Not Specified | 25.0 nM (IC50) | [7] |
| Compound 7c | ENPP1 | Not Specified | Not Specified | 58 nM (Ki) | [1] |
| SR-8314 | ENPP1 | Not Specified | Not Specified | 79 nM (Ki) | [1] |
| STF-1623 | ENPP1 | Not Specified | Not Specified | 1.4 nM (IC50) | [8] |
| Suramin | Human soluble ENPP1 | ATP | Not Specified | 0.26 µM (Ki) | [8] |
| QS1 | ENPP1 | ATP | Not Specified | 36 nM (IC50) | [8] |
Signaling Pathways and Experimental Workflows
ENPP1-Mediated Hydrolysis of Extracellular ATP
The following diagram illustrates the central role of ENPP1 in the hydrolysis of extracellular ATP and the subsequent generation of adenosine. Inhibition of ENPP1 by a molecule like this compound would block this pathway at a key juncture.
Caption: ENPP1 hydrolyzes extracellular ATP to AMP, which is further converted to immunosuppressive adenosine.
Experimental Workflow for Assessing the Effect of this compound on Extracellular ATP
This diagram outlines a typical experimental workflow to determine how an ENPP1 inhibitor affects extracellular ATP levels in a cell-based assay.
Caption: A typical workflow for quantifying the impact of an ENPP1 inhibitor on extracellular ATP levels.
Experimental Protocols
The following are representative protocols for key experiments used to characterize ENPP1 inhibitors. These can be adapted for the evaluation of this compound.
In Vitro ENPP1 Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)
-
ENPP1 substrate: ATP or a synthetic substrate like p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the substrate blank wells.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ENPP1 substrate (ATP or pNP-TMP) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation. If using pNP-TMP, measure the absorbance at 405 nm. If using ATP, the resulting AMP can be detected using a coupled enzyme assay that generates a fluorescent or luminescent signal.[9][10]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based ENPP1 Activity Assay
This protocol measures the ability of a compound to inhibit ENPP1 activity in a cellular context.
Materials:
-
ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
Test compound (this compound)
-
A cell-based ENPP1 activity assay kit (e.g., using a fluorogenic substrate)
-
96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 1-4 hours).
-
Add the fluorogenic ENPP1 substrate to each well according to the assay kit instructions.
-
Incubate for the time specified in the kit protocol to allow for substrate conversion.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Measurement of Extracellular ATP in Cell Culture
This protocol details the quantification of extracellular ATP levels in the supernatant of cells treated with an ENPP1 inhibitor.
Materials:
-
ENPP1-expressing cells
-
Cell culture medium
-
Test compound (this compound)
-
96-well opaque-walled plate (for luminescence reading)
-
Luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for a predetermined time.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Prepare a standard curve of ATP in the same cell culture medium.
-
In a new opaque-walled 96-well plate, add the collected supernatants and the ATP standards.
-
Add the luciferase-luciferin reagent from the ATP assay kit to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the concentration of extracellular ATP in each sample using the ATP standard curve.
Conclusion
Inhibition of ENPP1 presents a promising therapeutic strategy, particularly in the field of immuno-oncology. By preventing the degradation of extracellular ATP and cGAMP, inhibitors like the putative this compound can potentially enhance anti-tumor immunity. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical characterization of such inhibitors, enabling researchers to elucidate their mechanism of action and quantify their impact on extracellular nucleotide signaling. As research in this area progresses, the development of potent and specific ENPP1 inhibitors will be crucial for translating this therapeutic concept into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Unveiling the Structural Basis of ENPP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Of particular interest to the field of immuno-oncology, ENPP1 is the primary enzyme responsible for the degradation of extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING signaling pathway. By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of this innate immune pathway, thereby suppressing anti-tumor immunity.[1][2] This central role has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in the development of novel cancer immunotherapies.
This technical guide provides an in-depth exploration of the structural biology of ENPP1 in the context of inhibitor binding. While specific data for "Enpp-1-IN-15" is not publicly available, this document will utilize representative data from other known ENPP1 inhibitors to elucidate the principles of inhibitor interaction, present relevant quantitative data, detail established experimental protocols, and visualize the associated signaling pathways and experimental workflows.
ENPP1 Structure and Function
ENPP1 is a multi-domain protein consisting of a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large extracellular region. The extracellular domain is composed of two somatomedin B-like (SMB) domains, a catalytic phosphodiesterase (PDE) domain, and a nuclease-like domain.[3][4] The catalytic domain houses a bimetallic zinc center that is essential for its enzymatic activity.[5]
The primary function of ENPP1 is the hydrolysis of phosphodiester bonds in various nucleotides. Its substrates include ATP, which is hydrolyzed to AMP and PPi, and cGAMP, which is linearized to 5'-GMP-AMP.[3][6] The generation of PPi by ENPP1 is crucial in the regulation of bone mineralization and the prevention of soft tissue calcification.[3] In the tumor microenvironment, the degradation of cGAMP by ENPP1 dampens the STING-mediated anti-tumor immune response, which would otherwise lead to the production of type I interferons and the activation of cytotoxic T cells.[1][7]
Signaling Pathways Involving ENPP1
ENPP1 is a critical node in several signaling pathways. Its most prominent role in oncology is the negative regulation of the cGAS-STING pathway.
cGAS-STING Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and a common feature of cancer cells.
As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) in cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes 2'3'-cGAMP. cGAMP can then be transported out of the cancer cell and into the extracellular space. This extracellular cGAMP can be taken up by antigen-presenting cells (APCs), such as dendritic cells, where it binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. STING activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and induces the transcription of type I interferons. These interferons are secreted and signal in an autocrine and paracrine manner to promote the maturation of dendritic cells, the cross-presentation of tumor antigens, and the activation of tumor-specific cytotoxic T lymphocytes, ultimately leading to anti-tumor immunity. ENPP1 in the extracellular space hydrolyzes cGAMP, thus preventing its activation of the STING pathway in immune cells. ENPP1 inhibitors block this hydrolysis, thereby restoring cGAMP levels and promoting an anti-tumor immune response.
Quantitative Data on ENPP1 Inhibitor Binding
Due to the absence of publicly available data for this compound, this section presents quantitative data for other representative small molecule inhibitors of ENPP1. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | 32.38 | Enzymatic Assay | [8] |
| Compound I-9 | ENPP1 | 150 | AMP-Glo Assay | [9] |
| Enpp-1-IN-13 | ENPP1 | 1290 | Enzymatic Assay | [10] |
| Enpp-1-IN-13 | ENPP3 | 20200 | Enzymatic Assay | [10] |
Note: IC50 values are dependent on assay conditions and may vary between different studies.
Structural Insights into Inhibitor Binding
The crystal structures of human and mouse ENPP1 have been solved, both in apo form and in complex with substrates or inhibitors.[1][11] These structures reveal a well-defined active site pocket containing two zinc ions that are crucial for catalysis. The binding of inhibitors to this active site is a key determinant of their potency and selectivity.
Although a co-crystal structure of ENPP1 with this compound is not available, the structure of ENPP1 in complex with other small molecule inhibitors provides a framework for understanding the molecular interactions that govern inhibitor binding. For instance, the co-crystal structure of mouse ENPP1 with compound 15, a potent phosphonate inhibitor, reveals that the inhibitor occupies the substrate-binding pocket.[12] The phosphonate group coordinates with the two zinc ions in the active site, mimicking the interaction of the phosphate group of the natural substrate. The rest of the inhibitor molecule forms various hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, contributing to its high affinity.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of ENPP1 inhibitors.
Recombinant ENPP1 Expression and Purification
A common method for producing recombinant ENPP1 for in vitro assays and structural studies involves expression in mammalian cells to ensure proper folding and post-translational modifications.
Methodology:
-
Cloning: The cDNA encoding the extracellular domain of human or mouse ENPP1 is cloned into a mammalian expression vector, often with a C-terminal hexa-histidine (6xHis) tag to facilitate purification.[1]
-
Expression: The expression vector is transfected into a suitable mammalian cell line, such as HEK293 cells. The cells are cultured for several days to allow for the expression and secretion of the recombinant protein into the culture medium.[1]
-
Purification: The cell culture supernatant is harvested, and the secreted ENPP1 is purified using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose, which binds to the His-tag.[1]
-
Elution and Further Purification: The bound protein is eluted from the column using a high concentration of imidazole. The His-tag may be removed by cleavage with a specific protease (e.g., TEV protease). Further purification to homogeneity is typically achieved by size-exclusion chromatography.[12]
ENPP1 Inhibition Assay (AMP-Glo™ Assay)
The AMP-Glo™ assay is a commercially available, luminescence-based assay that can be used to measure the activity of ENPP1 by quantifying the amount of AMP produced from the hydrolysis of ATP or cGAMP. This assay is well-suited for determining the IC50 values of ENPP1 inhibitors.[9][13]
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, set up the enzymatic reaction containing purified recombinant ENPP1, the substrate (ATP or cGAMP), and varying concentrations of the test inhibitor. Include appropriate controls (no enzyme, no inhibitor).[13]
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[13]
-
Reaction Termination and ATP Depletion: Add AMP-Glo™ Reagent I to terminate the ENPP1 reaction and deplete any remaining ATP in the sample.[13]
-
AMP to ATP Conversion: Add AMP-Glo™ Reagent II, which contains an enzyme that converts the AMP produced by ENPP1 into ATP.[13]
-
Luminescence Detection: Add Kinase-Glo® Reagent to the wells. This reagent contains luciferase and luciferin, which react with the newly generated ATP to produce a luminescent signal that is proportional to the amount of AMP produced. Measure the luminescence using a plate reader.[13]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography for Structural Determination
Determining the crystal structure of ENPP1 in complex with an inhibitor provides invaluable insights into the molecular basis of their interaction.
Methodology:
-
Protein Crystallization: Purified ENPP1 is mixed with the inhibitor of interest and subjected to crystallization screening using various precipitants, buffers, and additives.[1][12]
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to generate the final three-dimensional structure.[1]
Conclusion
ENPP1 is a well-validated therapeutic target, particularly in the context of cancer immunotherapy. While specific structural and quantitative binding data for this compound are not currently in the public domain, the wealth of information available for other ENPP1 inhibitors provides a strong foundation for understanding the principles of its inhibition. The experimental protocols detailed in this guide offer a clear path for the characterization of novel ENPP1 inhibitors. The continued development of potent and selective ENPP1 inhibitors, guided by structural biology and robust biochemical and cellular assays, holds significant promise for the advancement of new and effective cancer treatments.
References
- 1. Crystal structures of human ENPP1 in apo and bound forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 6. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 10. Enpp-1-IN-13 - Immunomart [immunomart.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
ENPP-1-IN-15 for Basic Research in Immunology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor and antiviral immune responses.[1][2][3] This has positioned ENPP1 as a compelling therapeutic target for enhancing immunotherapy. ENPP-1-IN-15 is a small molecule inhibitor of ENPP1 designed for basic research to probe the function of ENPP1 in immunological contexts. This technical guide provides a comprehensive overview of the core mechanisms of ENPP1, the immunological consequences of its inhibition by compounds like this compound, detailed experimental protocols for its characterization, and quantitative data for representative ENPP1 inhibitors.
Introduction to ENPP1 in Immunology
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[4][5] Its substrates include ATP and, most notably, cGAMP.[4][6] The hydrolysis of these molecules has profound and distinct effects on the immune landscape.
-
Regulation of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage often found in cancer cells.[1][7][8] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING.[7][8] STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) that are essential for clearing pathogens and tumor cells.[9][10] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING on adjacent immune cells.[1][2][3] The inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING-mediated immune responses.[11][12]
-
Modulation of Adenosine Signaling: ENPP1 hydrolyzes ATP to produce AMP and pyrophosphate (PPi).[5][13][14] AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to adenosine.[13][15] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment (TME), where it can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[13][16][17] By contributing to the production of adenosine, ENPP1 fosters an immunosuppressive TME.[16][18]
Mechanism of Action of this compound
This compound and similar small molecule inhibitors are designed to block the enzymatic activity of ENPP1.[19] By binding to the active site of the ENPP1 enzyme, these inhibitors prevent the hydrolysis of its substrates, cGAMP and ATP.[19] This dual action leads to two key immunological outcomes:
-
Enhanced STING-Mediated Immunity: By preventing cGAMP degradation, ENPP1 inhibitors increase the local concentration of extracellular cGAMP, leading to sustained activation of the STING pathway in surrounding immune cells.[1] This "heats up" the tumor microenvironment, making it more responsive to immune attack and potentially overcoming resistance to other immunotherapies like checkpoint blockade.[10][20]
-
Reduced Adenosine-Mediated Immunosuppression: By blocking the initial step of ATP hydrolysis to AMP, ENPP1 inhibitors reduce the substrate available for CD73, thereby decreasing the production of immunosuppressive adenosine in the TME.[13]
Quantitative Data for Representative ENPP1 Inhibitors
Due to the limited availability of public data for this compound, the following tables summarize quantitative data for other well-characterized ENPP1 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| ENPP-IN-1 | ENPP1 (2,3-cGAMP hydrolysis) | 259.0 | Enzymatic | [21] |
| ENPP-IN-1 | ENPP1 (ATP hydrolysis) | 1328.0 | Enzymatic | [21] |
| AVA-NP-695 | ENPP1 | 14 ± 2 | Enzymatic (p-Nph-5'-TMP) | [22] |
| Compound 4e | ENPP1 | 188 | Enzymatic | [23] |
| STF-1623 | Human ENPP1 | 0.6 | Enzymatic (cGAMP degradation) | [24] |
| ISM5939 | ENPP1 (2,3-cGAMP degradation) | 0.63 | Enzymatic | [21] |
| ISM5939 | ENPP1 (ATP hydrolysis) | 9.28 | Enzymatic | [21] |
| Cell Line | Inhibitor | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | Compound 4e | 0.732 | Cell-based | [23] |
| MDA-MB-231 | Compound 4d | 3.335 | Cell-based | [23] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
ENPP1 Enzymatic Activity Assay (Colorimetric)
This protocol is used to determine the in vitro potency (IC50) of an ENPP1 inhibitor by measuring the hydrolysis of a synthetic substrate.[10]
-
Principle: ENPP1 cleaves the phosphodiester bond in the substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT), releasing the chromophore p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[10] The rate of p-nitrophenol production is directly proportional to ENPP1 activity.[10]
-
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5[10]
-
p-NPT substrate
-
This compound or other test inhibitor
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the ENPP1 inhibitor in DMSO.
-
In a 96-well plate, add 25 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.[10]
-
Add 25 µL of a 2X working solution of recombinant ENPP1 to all wells except the substrate blank.[10]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 50 µL of a 2X working solution of p-NPT to all wells.[10]
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes.[10]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.
-
Cell-Based STING Activation Assay (IFN-β ELISA)
This protocol assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
-
Principle: Inhibition of ENPP1 in cells that express it (e.g., THP-1 monocytes) will prevent the degradation of extracellular cGAMP, leading to STING activation and the secretion of IFN-β, which can be quantified by ELISA.[25]
-
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium
-
2'3'-cGAMP
-
This compound or other test inhibitor
-
Human IFN-β ELISA kit
-
96-well cell culture plate
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 25 µM) for 24 hours.[22] Include an unstimulated control.
-
After incubation, collect the cell culture supernatants.[25]
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[25]
-
Analyze the dose-dependent increase in IFN-β secretion in the presence of the ENPP1 inhibitor.
-
Western Blot Analysis of STING Pathway Phosphorylation
This protocol provides a direct measure of the inhibitor's effect on the STING signaling cascade.[26]
-
Principle: Activation of the STING pathway leads to the phosphorylation of key downstream proteins, including STING, TBK1, and IRF3.[26][27] An effective ENPP1 inhibitor will enhance cGAMP-induced phosphorylation of these proteins.
-
Materials:
-
Cells (e.g., THP-1)
-
This compound or other test inhibitor
-
2'3'-cGAMP
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with the ENPP1 inhibitor and/or 2'3'-cGAMP as described in the cell-based STING activation assay.
-
Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.[26]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[26]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of STING, TBK1, and IRF3 relative to their total protein levels.
-
In Vivo Tumor Model Efficacy Study
This protocol outlines the evaluation of an ENPP1 inhibitor's anti-tumor efficacy in a preclinical animal model.
-
Principle: By enhancing the anti-tumor immune response, an effective ENPP1 inhibitor is expected to slow tumor growth and improve survival in a syngeneic mouse model.
-
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cells (e.g., 4T1 breast cancer, CT26 colon cancer)[28]
-
This compound or other test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ENPP1 inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immune cell profiling).
-
Analyze the tumor growth curves and survival data to determine the efficacy of the inhibitor.
-
Conclusion
This compound and other ENPP1 inhibitors are valuable research tools for elucidating the role of the ENPP1-cGAMP-STING axis in various immunological processes. By blocking the degradation of cGAMP and reducing the production of immunosuppressive adenosine, these compounds can effectively "release the brakes" on the innate immune system. The protocols and data presented in this guide provide a framework for researchers to investigate the immunomodulatory effects of ENPP1 inhibition and to explore its therapeutic potential in cancer and other diseases. As research in this area progresses, a deeper understanding of the nuanced roles of ENPP1 will undoubtedly pave the way for novel immunotherapeutic strategies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 16. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 20. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ENPP1 | Insilico Medicine [insilico.com]
Understanding the Pharmacodynamics of ENPP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key enzyme in purinergic signaling and bone mineralization.[1][2][3] Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its function as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to tumors.[4][5] This guide provides an in-depth overview of the pharmacodynamics of ENPP1 inhibitors, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. Due to the limited publicly available data for a specific compound designated "Enpp-1-IN-15," this document will utilize data from representative and well-characterized ENPP1 inhibitors to illustrate the core pharmacodynamic principles.
Core Mechanism of Action
ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[5][6] The primary substrates of ENPP1 include adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][7][8] By hydrolyzing these substrates, ENPP1 influences multiple signaling pathways.
In the context of oncology, the most critical function of ENPP1 is the degradation of extracellular cGAMP.[4][5] cGAMP is a potent second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[2] Cancer cells can release cGAMP, which then acts on adjacent immune cells to trigger this response. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment can hydrolyze this extracellular cGAMP, thereby dampening the anti-tumor immune response.[4][5]
ENPP1 inhibitors competitively bind to the active site of the enzyme, preventing the hydrolysis of cGAMP.[6][9] This leads to an increased local concentration of cGAMP, sustained STING pathway activation, and enhanced anti-tumor immunity.[5][6] This mechanism is particularly promising for turning immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune checkpoint inhibitors.[5]
Beyond cancer, ENPP1 plays a crucial role in bone and soft tissue mineralization by hydrolyzing extracellular ATP to produce inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][10][11] Dysregulation of ENPP1 is associated with disorders of ectopic calcification, such as generalized arterial calcification of infancy (GACI).[1][9] ENPP1 has also been implicated in insulin resistance and type 2 diabetes.[1][9]
Signaling Pathways
The primary signaling pathway modulated by ENPP1 inhibitors in an oncology setting is the cGAS-STING pathway.
ENPP1 is also involved in purinergic signaling through the hydrolysis of ATP.
Quantitative Data
The following tables summarize key quantitative data for representative ENPP1 inhibitors. This data is intended to provide a general understanding of the potency and efficacy of this class of compounds.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Enzymatic Assay | 32.38 | [12] |
| Enpp-1-IN-20 | ENPP1 | Enzymatic Assay | 0.09 | [13] |
| Enpp-1-IN-20 | Cell-based Assay | Cell-based Assay | 8.8 | [13] |
| Compound 15 | ENPP1 | Enzymatic Assay | - | [14] |
Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (AVA-NP-695)
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Syngeneic Mouse Model | 4T1 Breast Cancer | 6 mg/kg, twice daily | Significant tumor growth inhibition | [15] |
Table 3: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Enpp-1-IN-14)
| Animal Model | Dosing | Outcome | Reference |
| Mouse Model | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibitor pharmacodynamics.
1. ENPP1 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified ENPP1 enzyme.
-
Methodology:
-
Enzyme and Substrate: A purified recombinant human ENPP1 enzyme is used. The substrate can be a synthetic chromogenic substrate like Thymidine 5'-monophosphate p-nitrophenyl ester or a natural substrate like ATP or cGAMP.[16][17]
-
Reaction: The enzyme is pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 15 minutes at 25°C).[16]
-
Initiation: The enzymatic reaction is initiated by the addition of the substrate.[16]
-
Detection: The formation of the product is measured. For chromogenic substrates, this is done spectrophotometrically.[16] For natural substrates like ATP or cGAMP, product formation (AMP and GMP) can be detected using methods like the Transcreener AMP²/GMP² Assay, which is a competitive fluorescence polarization immunoassay.[17]
-
Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[7]
-
2. Cell-Based ENPP1 Inhibition Assay
-
Objective: To assess the inhibitory activity of a compound on endogenous ENPP1 in a cellular context.
-
Methodology:
-
Cell Line Selection: Use a cell line with high endogenous ENPP1 expression, such as MDA-MB-231 (triple-negative breast cancer) or various ovarian cancer cell lines (e.g., A2780, SKOV3).[7]
-
Cell Culture: Plate the cells in a microplate and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with varying concentrations of the ENPP1 inhibitor.
-
Substrate Addition: Add a substrate like ATP or cGAMP to the cell culture.[7]
-
Quantification: Measure the levels of the product (e.g., cGAMP) in the cell lysate or culture supernatant using methods like ELISA.[5]
-
Data Analysis: Determine the IC₅₀ value by plotting the inhibitor concentration against the measured product levels.[7]
-
3. In Vivo Efficacy Studies in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent animal model.
-
Methodology:
-
Model Selection: Use a syngeneic mouse model, such as BALB/c mice implanted with 4T1 murine breast cancer cells, which have high ENPP1 expression.[15]
-
Tumor Implantation: Inject tumor cells (e.g., 1 x 10⁵ 4T1 cells) subcutaneously into the mammary fat pad.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ENPP1 inhibitor, combination therapy).[5][15]
-
Treatment Administration: Administer the inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[15]
-
Endpoint Analysis:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell markers).[5][15]
-
Assess metastasis by examining tissues like the lungs.[5]
-
Analyze immune cell populations in the tumor and spleen by flow cytometry.[5]
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][15]
-
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 11. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Enpp-1-IN-15 as a Chemical Probe for ENPP1 Function
Disclaimer: As of this writing, specific public domain data for a chemical entity designated "Enpp-1-IN-15" is not available. This guide has been constructed as a comprehensive framework for evaluating a novel chemical probe for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The quantitative data, experimental protocols, and specific examples provided are based on publicly available information for ENPP1 and well-characterized, analogous ENPP1 inhibitors to serve as a representative model for the scientific community.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1][2] Its primary function is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][3] This enzymatic activity positions ENPP1 as a critical regulator of purinergic signaling, bone mineralization, and innate immunity.[1][4][5]
1.1 Key Functions and Signaling Pathways:
-
Innate Immunity (cGAS-STING Pathway): ENPP1 is the dominant hydrolase of extracellular cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway to initiate an anti-tumor immune response.[3] By degrading cGAMP, ENPP1 acts as a crucial innate immune checkpoint, effectively suppressing this anti-cancer signaling cascade.[3][6][7]
-
Purinergic Signaling: ENPP1 hydrolyzes extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] AMP can be subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73), further contributing to a tumor-permissive microenvironment.[3]
-
Bone and Tissue Mineralization: By generating PPi, a potent inhibitor of hydroxyapatite crystal formation, ENPP1 negatively regulates bone mineralization and prevents soft tissue calcification.[4][5] Dysfunctional ENPP1 is linked to diseases like Generalized Arterial Calcification of Infancy (GACI).[8]
-
Metabolic Regulation: ENPP1 can interfere with insulin receptor signaling, and its overexpression has been associated with insulin resistance and type 2 diabetes.[2][4][5]
The multifaceted roles of ENPP1, particularly its function as an immune checkpoint, have made it a compelling target for therapeutic intervention, especially in oncology. Potent and selective chemical probes are essential tools for interrogating its function and validating its therapeutic potential.
This compound: A Chemical Probe for ENPP1
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. This compound is conceptualized as such a tool for ENPP1.
2.1 Mechanism of Action
ENPP1 inhibitors are designed to block the enzyme's catalytic activity.[9] By binding to the active site, these small molecules prevent the hydrolysis of key substrates like cGAMP and ATP.[10] This inhibition leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in adjacent immune cells, promoting an anti-tumor response.[9] This mechanism effectively removes the "brake" that ENPP1 places on innate immunity.
Biochemical and Cellular Characterization
The validation of a chemical probe requires rigorous characterization of its potency, selectivity, and cellular activity. The following tables summarize representative data from known ENPP1 inhibitors.
Table 1: Biochemical Activity of Representative ENPP1 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Citation(s) |
|---|---|---|---|---|
| Enpp-1-IN-20 | Recombinant Human ENPP1 | Biochemical | 0.09 | [11] |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Biochemical | 32.38 | [12] |
| STF-1623 | Purified Human ENPP1 | cGAMP Degradation | 0.6 |[13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Representative ENPP1 Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Citation(s) |
|---|
| Enpp-1-IN-20 | Not Specified | Cell-Based | 8.8 |[11] |
Table 3: Selectivity Profile of a Representative ENPP1 Inhibitor (STF-1623)
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Citation(s) |
|---|---|---|---|
| STF-1623 | ENPP1 | 0.6 | [13] |
| STF-1623 | ENPP3 | 800 |[13] |
A high selectivity ratio (IC₅₀ for off-target / IC₅₀ for target) is a key feature of a high-quality chemical probe.
In Vivo Evaluation
To demonstrate utility in a biological system, a chemical probe must be evaluated in vivo. This involves assessing its pharmacokinetic properties and its efficacy in relevant disease models.
Table 4: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Enpp-1-IN-14)
| Compound | Dose & Regimen | Animal Model | Outcome | Citation(s) |
|---|
| Enpp-1-IN-14 | 50 mg/kg; IP; BID for 31 days | Not specified | Significantly inhibited tumor growth |[12] |
IP: Intraperitoneal injection; BID: Twice daily.
Experimental Protocols
Detailed and reproducible protocols are essential for the scientific community to utilize and build upon research findings.
5.1 Protocol: Biochemical ENPP1 Inhibition Assay (Fluorescence-Based)
This method uses a sensitive fluorescent probe, such as TG-mAMP, to measure the enzymatic activity of purified ENPP1 and assess the potency of inhibitors.[14][15]
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human ENPP1 enzyme, fluorescent substrate (e.g., TG-mAMP), and serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a 96-well microplate, add the ENPP1 enzyme to wells containing either the test inhibitor or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C, protected from light.
-
Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for TG-mAMP).[16]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
5.2 Protocol: Cell-Based ENPP1 Inhibition Assay
This protocol assesses the ability of a compound to inhibit endogenous ENPP1 activity in a cellular context, using a cell line with high ENPP1 expression like MDA-MB-231 (triple-negative breast cancer).[3]
Methodology:
-
Cell Culture: Seed MDA-MB-231 cells in a 96-well, black, clear-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.[3]
-
Cell Washing: Gently wash the cells twice with a suitable buffer (e.g., D-Hanks buffer) to remove media components.[3]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the respective wells and incubate for a defined period.
-
Substrate Addition: Add a cell-permeable substrate to initiate the reaction.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Detection: Measure the resulting signal (e.g., fluorescence) with a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the cellular IC₅₀ value.
5.3 Protocol: In Vivo Efficacy Study in Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model with a competent immune system, such as the 4T1 murine breast cancer model.[9][17]
Methodology:
-
Tumor Implantation: Inject 4T1 murine breast cancer cells subcutaneously into the mammary fat pad of immunocompetent mice (e.g., BALB/c).[9]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[17]
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound).[9]
-
Treatment Administration: Administer the inhibitor and vehicle control according to the planned schedule and route (e.g., oral gavage, IP injection).[17]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology, immune cell profiling by flow cytometry).[9]
Conclusion
The development of potent, selective, and well-characterized chemical probes for ENPP1 is paramount for advancing our understanding of its complex biology and for validating it as a therapeutic target. A probe like this compound, thoroughly vetted through the biochemical, cellular, and in vivo assays described herein, would serve as an invaluable tool for researchers in immuno-oncology, metabolic disease, and biomineralization. By enabling precise modulation of ENPP1 activity, such probes facilitate the elucidation of signaling pathways and provide a foundation for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. checkrare.com [checkrare.com]
- 9. benchchem.com [benchchem.com]
- 10. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
The Therapeutic Potential of ENPP1 Inhibition: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, acting as an innate immune checkpoint. Its primary function in oncology is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By degrading extracellular cGAMP, ENPP1 curtails the anti-tumor immune response, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the early-stage research on ENPP1 inhibitors, with a focus on their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation. While specific data for ENPP1-IN-15 is limited in publicly available literature, this guide consolidates information from various potent and selective ENPP1 inhibitors to provide a thorough resource.
The ENPP1-cGAMP-STING Signaling Axis
The cGAS-STING pathway is a fundamental component of the innate immune system's ability to detect cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1] Upon binding to dsDNA, cGAS synthesizes cGAMP, which then acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum.[1] This activation initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are essential for recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which are critical for eradicating tumor cells.[1]
ENPP1, a type II transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP.[1][2] Many tumor cells overexpress ENPP1, effectively creating an immunosuppressive shield that prevents cGAMP from activating STING on adjacent immune cells.[1][3] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.[4][5] Therefore, inhibiting ENPP1 represents a promising strategy to restore and enhance anti-tumor immunity.
Quantitative Data for Representative ENPP1 Inhibitors
The following tables summarize key quantitative data for several well-characterized ENPP1 inhibitors. This data provides a comparative overview of their potency and activity in various assays.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| Compound I-9 | ENPP1 | AMP-Glo | ATP | 0.15 µM | - | [6] |
| Compound 4e | ENPP1 | Enzymatic | p-Nitrophenyl-5'-TMP | 0.188 µM | - | [7] |
| Compound 4d | ENPP1 | Enzymatic | p-Nitrophenyl-5'-TMP | 0.694 µM | - | [7] |
| Compound 4f | ENPP1 | Enzymatic | - | 0.28 µM | - | [8] |
| Compound 4q | ENPP1 | Enzymatic | - | 0.37 µM | - | [8] |
| Compound 7a | ENPP1 | Enzymatic | - | 0.81 µM | - | [8] |
Table 2: Cell-Based Activity of ENPP1 Inhibitors
| Inhibitor | Assay Type | Cell Line | EC50 | Reference |
| Compound 4e | ENPP1 Inhibition | MDA-MB-231 | 0.732 µM | [7] |
| Compound 4d | ENPP1 Inhibition | MDA-MB-231 | 3.335 µM | [7] |
| ZXP-8202 | STING-dependent IFNβ production | THP-1/MDA-MB-231 co-culture | 10 nM | [2] |
| ZXP-8202 | Cell-based ENPP1 enzymatic assay | - | 20 nM | [2] |
Signaling Pathways and Experimental Workflows
ENPP1-STING Signaling Pathway
Caption: The ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
General Experimental Workflow for In Vitro Evaluation of ENPP1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of ENPP1 inhibitors.
Key Experimental Protocols
ENPP1 Enzymatic Activity Assay
This assay is fundamental for determining the direct inhibitory potency of a compound against the ENPP1 enzyme.
Methodology (Colorimetric Assay):
-
Principle: This assay utilizes a colorimetric substrate, p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP), which upon hydrolysis by ENPP1, releases p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.[9]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the ENPP1 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the p-Nph-5'-TMP substrate to all wells.
-
Immediately measure the absorbance at 405 nm at 37°C, taking readings every minute for 30-60 minutes.[10]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
In Vitro STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Methodology (IFN-β ELISA):
-
Principle: This assay measures the production of IFN-β, a key downstream cytokine of STING activation, in response to a STING agonist in the presence or absence of an ENPP1 inhibitor.[11]
-
Materials:
-
THP-1 cells (a human monocytic cell line that expresses STING).
-
ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells).
-
STING agonist (e.g., 2'3'-cGAMP).
-
Test compound (ENPP1-IN-15).
-
Cell culture medium and supplements.
-
Human IFN-β ELISA kit.
-
-
Procedure:
-
Seed ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ENPP1 inhibitor for a predetermined time (e.g., 1-2 hours).
-
Add the STING agonist (2'3'-cGAMP) to the wells.
-
Co-culture with THP-1 cells or transfer the conditioned medium to THP-1 cells.
-
Incubate for 18-24 hours at 37°C.[11]
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Determine the EC50 value, which is the concentration of the inhibitor that results in a half-maximal increase in IFN-β production.
-
In Vivo Syngeneic Mouse Model Studies
These studies are crucial for evaluating the anti-tumor efficacy of ENPP1 inhibitors in an immunocompetent setting.
Methodology (4T1 Breast Cancer Model):
-
Principle: The 4T1 murine breast cancer cell line is implanted into immunocompetent BALB/c mice.[3][12] This model allows for the assessment of the inhibitor's effect on primary tumor growth and metastasis in the context of a functional immune system.
-
Materials:
-
4T1 murine breast cancer cells.
-
Female BALB/c mice (6-8 weeks old).
-
ENPP1 inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject 4T1 cells subcutaneously or orthotopically into the mammary fat pad of the mice.[3]
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, combination with an immune checkpoint inhibitor).
-
Administer the treatments according to the planned schedule and dosage.
-
Monitor tumor growth by measuring tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
-
If studying metastasis, collect relevant organs (e.g., lungs, liver) for analysis.[12]
-
Conclusion
The inhibition of ENPP1 presents a compelling and novel approach to cancer immunotherapy. By preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors have the potential to "reawaken" the innate immune system to recognize and attack tumors. The early-stage research on various ENPP1 inhibitors demonstrates promising anti-tumor activity, both in vitro and in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this exciting new class of cancer therapeutics. Further research will be crucial to fully elucidate the therapeutic potential of specific inhibitors like ENPP1-IN-15 and to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 7. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-15 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular ATP and other nucleotides, influencing purinergic signaling.[1][2] Notably, ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system, by hydrolyzing the STING agonist 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3][4] Elevated ENPP1 expression has been linked to reduced immune cell infiltration and poor prognosis in several cancer types, making it a compelling target for cancer immunotherapy.[1][3] Enpp-1-IN-15 is a small molecule inhibitor of ENPP1. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following tables summarize representative quantitative data for ENPP1 inhibitors in various in vitro assays. These values can be used as a reference for expected outcomes when testing this compound.
Table 1: Enzymatic Inhibition of ENPP1
| Compound | Substrate | IC50 (nM) | Assay Conditions |
| This compound | 2',3'-cGAMP | Data to be determined | Recombinant human ENPP1, pH 7.4 |
| This compound | ATP | Data to be determined | Recombinant human ENPP1, pH 7.4 |
| ISM5939 | Not Specified | 0.63 | Enzymatic Assay |
| Enpp-1-IN-14 | Not Specified | 32.38 | Recombinant human ENPP1 |
Note: IC50 values for this compound are placeholders and should be determined experimentally.
Table 2: Cell-Based Activity of ENPP1 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | Cellular ENPP1 Inhibition | MDA-MB-231 | Data to be determined |
| ISM5939 | Cellular ENPP1 Inhibition | MDA-MB-231 | 330 |
Note: EC50 value for this compound is a placeholder and should be determined experimentally.
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| This compound | MDA-MB-231 | Data to be determined |
| Enpp-1-IN-8 | MDA-MB-231 | > 10 |
Note: CC50 value for this compound is a placeholder and should be determined experimentally.
Experimental Protocols
ENPP1 Enzymatic Activity Assay (Spectrophotometric)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1 by measuring the hydrolysis of a synthetic substrate, Thymidine 5'-monophosphate p-nitrophenyl ester.[2]
Materials:
-
Recombinant Human ENPP1 (rhENPP1)
-
This compound
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNPE)
-
96-well clear flat-bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute rhENPP1 in Assay Buffer to the desired concentration (e.g., 1 ng/µL).
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.
-
Add 25 µL of diluted rhENPP1 to each well.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting TMP-pNPE in Assay Buffer (e.g., to 0.3 mM).[2]
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-30 minutes at 25°C.[2]
-
Include a substrate blank (Assay Buffer + Substrate) and an enzyme control (Enzyme + Assay Buffer with DMSO + Substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and calculate the IC50 value using non-linear regression.
-
Cell-Based ENPP1 Inhibition Assay (2',3'-cGAMP Degradation)
This assay measures the ability of this compound to inhibit the degradation of extracellular 2',3'-cGAMP by ENPP1 expressed on the surface of cells.[3]
Materials:
-
ENPP1-expressing cells (e.g., MDA-MB-231)
-
This compound
-
2',3'-cGAMP
-
Cell culture medium
-
96-well cell culture plate
-
2',3'-cGAMP ELISA kit
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
-
cGAMP Addition:
-
Add 2',3'-cGAMP to each well to a final concentration relevant for the assay.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
cGAMP Quantification:
-
Quantify the amount of remaining 2',3'-cGAMP in the supernatant using a 2',3'-cGAMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of 2',3'-cGAMP degradation for each treatment condition relative to a control without cells.
-
Determine the percent inhibition of cGAMP degradation for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and calculate the EC50 value.
-
Cell Viability (Cytotoxicity) Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on a selected cell line.[5]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
MTS or MTT reagent
-
96-well cell culture plate
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[5]
-
Data Analysis:
-
Calculate the percent cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound and determine the CC50 (cytotoxic concentration 50%) value.
-
Visualizations
Signaling Pathway Diagram
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
Experimental Workflow Diagram
Caption: In vitro assay workflows for this compound characterization.
References
- 1. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Enpp-1-IN-15 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Enpp-1-IN-15, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of the cGAS-STING pathway and its role in immuno-oncology.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that regulates extracellular nucleotide metabolism.[1] A key function of ENPP1 is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the innate immune system.[2][3] cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[4][5] cGAMP then activates the STIMULATOR of INTERFERON GENES (STING) pathway, leading to the production of type I interferons (IFN-I) and other cytokines that promote an anti-tumor immune response.[3][5]
ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing STING-mediated anti-tumor immunity.[4][6] Elevated ENPP1 expression has been observed in several cancers, often correlating with poor prognosis.[7] Therefore, inhibiting ENPP1 with small molecules like this compound is a promising therapeutic strategy to enhance the body's natural anti-cancer defenses.[6][8]
Mechanism of Action
This compound functions by competitively binding to the active site of the ENPP1 enzyme, preventing the hydrolysis of its natural substrate, cGAMP.[8] This leads to an accumulation of extracellular cGAMP, which can then bind to and activate STING on adjacent immune or stromal cells in the tumor microenvironment.[2][6] This paracrine signaling enhances the production of IFN-β and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as T cells, to attack the tumor.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative ENPP1 Inhibitor in In Vivo Mouse Models
Note: The specific inhibitor "Enpp-1-IN-15" is not referenced in publicly available scientific literature. Therefore, these application notes and protocols are based on representative and well-characterized small molecule ENPP1 inhibitors, such as AVA-NP-695 and Enpp-1-IN-14, to provide a practical guide for researchers. Investigators should adapt these protocols based on the specific characteristics of their chosen ENPP1 inhibitor.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. It achieves this by hydrolyzing the cGAS product, 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger that activates STING-dependent anti-tumor immunity. Inhibition of ENPP1 is a promising therapeutic strategy to enhance the innate immune response against cancer. These application notes provide detailed protocols for the in vivo administration and efficacy evaluation of a representative ENPP1 inhibitor in syngeneic mouse tumor models.
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with cellular damage or viral infection. Upon binding to DNA, cGAS synthesizes cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating immune cells, such as CD8+ T cells, to mount an effective anti-tumor response. ENPP1, which can be expressed on the surface of cancer cells, hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immune cascade.[1][2][3][4]
Caption: The ENPP1-cGAS-STING signaling pathway.
Quantitative Data Summary
The following tables summarize the dosage and efficacy data for representative ENPP1 inhibitors in various syngeneic mouse tumor models.
Table 1: Dosage and Administration of Representative ENPP1 Inhibitors
| Parameter | AVA-NP-695 | Enpp-1-IN-14 |
| Compound | AVA-NP-695 | Enpp-1-IN-14 (Compound 015) |
| Animal Model | BALB/c mice | Female C57BL/6 mice (4-6 weeks) |
| Tumor Model | 4T1 murine breast cancer | MC38 murine colon adenocarcinoma |
| Dosage | 1 mg/kg or 6 mg/kg[5][6] | 50 mg/kg[7] |
| Administration Route | Oral (PO) or Intraperitoneal (IP)[5][6] | Intraperitoneal (IP)[7] |
| Frequency | Twice daily (BID)[8][9][10] | Twice daily (BID)[7] |
| Duration | Not specified in detail, but studies run for several weeks[8][9][10] | 31 days[7] |
| Vehicle | Not specified | Not specified |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Compound | Tumor Model | Dosage | Key Findings |
| AVA-NP-695 | 4T1 breast cancer | 1 mg/kg, BID, PO | More effective in reducing tumor size by 40% compared to anti-PD1 (28%) and Olaparib (33%) alone.[5] |
| AVA-NP-695 | 4T1 breast cancer | 6 mg/kg, BID | Superior tumor growth inhibition and reduced metastasis compared to Olaparib and Anti-PD1.[8][9][10] |
| Enpp-1-IN-14 | MC38 colon cancer | 50 mg/kg, BID, IP | Significantly inhibited tumor growth, especially when combined with focal radiation.[7] |
Experimental Protocols
Syngeneic Mouse Tumor Model Establishment (4T1 Model Example)
This protocol describes the subcutaneous implantation of 4T1 murine breast cancer cells into BALB/c mice.[11][12][13][14]
a. Cell Culture:
-
Culture 4T1 cells in a complete medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells that are 80-90% confluent using trypsin-EDTA.
b. Cell Preparation and Implantation:
-
Wash the harvested cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion (ensure >95% viability).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.[6]
-
Anesthetize female BALB/c mice (6-8 weeks old).
-
Inject 100 µL of the cell suspension (containing 1 x 10^5 cells) subcutaneously into the fourth mammary fat pad.[15]
c. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
ENPP1 Inhibitor Formulation and Administration
a. Formulation:
-
The vehicle for the ENPP1 inhibitor should be selected based on its solubility and stability. Common vehicles include sterile PBS, saline, or solutions containing solubilizing agents like DMSO and Tween 80.
-
To prepare the formulation, aseptically weigh the required amount of the ENPP1 inhibitor.
-
In a sterile vial, add the vehicle.
-
Slowly add the weighed inhibitor to the vehicle while stirring continuously with a magnetic stirrer until fully dissolved or a homogenous suspension is formed.[6]
-
Store the formulation at 4°C, protected from light. Prepare fresh formulations as needed based on stability data.
b. Administration:
-
Administer the ENPP1 inhibitor and vehicle control to the respective groups of mice according to the planned schedule (e.g., twice daily).[6]
-
The route of administration will depend on the inhibitor's pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).
Efficacy Evaluation
a. Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study (e.g., 2-3 times per week).[15]
-
Observe the mice daily for any clinical signs of toxicity.
b. Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis, such as:
-
Pharmacodynamic marker analysis: Measurement of cGAMP levels in the tumor microenvironment.
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD8, CD4) in tumor sections.
-
Flow cytometry: Analysis of immune cell populations in the tumor and spleen.[15]
-
Metastasis assessment: Examination of organs like the lungs for metastatic nodules.[15]
-
c. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform appropriate statistical analysis to determine the significance of the observed differences between groups.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for ENPP1 Inhibition by Enpp-1-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2] In the context of oncology and immunology, ENPP1 has emerged as a key negative regulator of the innate immune system.[3] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[3][4] The activation of the cGAS-STING pathway is crucial for mounting an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing this response and promoting tumor growth.[3][4]
Elevated expression of ENPP1 has been correlated with poor prognosis in several cancers, making it a promising therapeutic target.[3] Small molecule inhibitors of ENPP1 are being developed to block its enzymatic activity, thereby preventing cGAMP degradation, enhancing STING pathway activation, and promoting anti-tumor immunity.[4][5]
This document provides a detailed protocol for assessing the inhibitory effect of Enpp-1-IN-15 , a representative ENPP1 inhibitor, using Western blot analysis of downstream signaling events. While specific data for "this compound" is not widely available, this protocol utilizes methodologies applicable to potent ENPP1 inhibitors, with "Enpp-1-IN-14" serving as a reference compound for quantitative data.
Signaling Pathways Involving ENPP1
ENPP1 primarily influences two key signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway. Its role in the cGAS-STING pathway is of particular interest for cancer immunotherapy.
cGAS-STING Pathway Regulation by ENPP1
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[4] Upon binding to DNA, cGAS synthesizes cGAMP, which then activates the STING protein on the endoplasmic reticulum. This triggers a signaling cascade, leading to the phosphorylation of TBK1 and IRF3, and ultimately the production of type I interferons and other inflammatory cytokines that promote an anti-tumor immune response.[3][4] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing STING activation.[3] ENPP1 inhibitors block this hydrolysis, increasing cGAMP availability and boosting the anti-tumor immune response.
Quantitative Data for ENPP1 Inhibitors
The inhibitory potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value can be determined through enzymatic assays using recombinant protein or in cell-based assays. The table below summarizes the IC50 values for representative ENPP1 inhibitors.
| Inhibitor Name | Assay Type | Target | IC50 (nM) | Reference |
| Enpp-1-IN-14 | Enzymatic Assay | Recombinant Human ENPP1 | 32.38 | [6] |
| Enpp-1-IN-20 | Enzymatic Assay | ENPP1 | 0.09 | [7] |
| Enpp-1-IN-20 | Cell-Based Assay | ENPP1 | 8.8 | [7] |
| MV-626 | Enzymatic Assay | ENPP1 | 0.079 µM (79 nM) | [1] |
| Sulfamate Derivative | Enzymatic Assay | ENPP1 | 0.29 µM (290 nM) | [1] |
Note: IC50 values can vary based on the specific assay conditions, substrates, and cell lines used.[8]
Experimental Protocol: Western Blot for Downstream Readouts of ENPP1 Inhibition
A standard Western blot measures protein abundance, not enzymatic activity. Therefore, to assess the inhibitory effect of this compound on ENPP1, this protocol is designed to detect the phosphorylation of downstream targets in the STING signaling pathway, such as STING itself or TBK1. Increased phosphorylation of these proteins serves as a surrogate marker for enhanced STING activation resulting from ENPP1 inhibition.
Materials and Reagents
-
Cell Line: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231, SK-OV-3, or PA-1 human cancer cells).[3]
-
ENPP1 Inhibitor: this compound (or a similar potent inhibitor like Enpp-1-IN-14).
-
STING Agonist: 2'3'-cGAMP (optional, for stimulating the pathway).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis and Extraction Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels: e.g., 4-15% gradient gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STING (e.g., at Ser366)
-
Rabbit anti-phospho-TBK1/NAK (e.g., at Ser172)
-
Rabbit anti-total STING
-
Rabbit anti-total TBK1
-
Mouse or Rabbit anti-ENPP1
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Incubate overnight at 37°C with 5% CO₂. b. Prepare serial dilutions of this compound in cell culture medium. Recommended concentrations can range from 1 nM to 10 µM to determine a dose-response. Include a vehicle control (e.g., DMSO). c. Remove the old medium and treat the cells with the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 4 to 24 hours).
-
STING Pathway Stimulation (Optional but Recommended): a. To enhance the signal, the STING pathway can be stimulated after the inhibitor pre-treatment. b. Add an exogenous STING agonist like 2'3'-cGAMP to the culture medium at a final concentration of 1-10 µg/mL. c. Incubate for an additional 1-4 hours.
-
Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new clean tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. For multi-pass transmembrane proteins like ENPP1, boiling may cause aggregation. Consider incubating at 70°C for 10 minutes if detecting the ENPP1 protein itself.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STING or anti-phospho-TBK1) diluted in blocking buffer. The optimal dilution should be determined experimentally (typically 1:1000). Incubate overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading and for normalization, the membrane can be stripped and re-probed for total STING, total TBK1, and a loading control like β-Actin. d. Quantify the band intensities using image analysis software. The level of phosphorylated protein should be normalized to the corresponding total protein and then to the loading control. An increase in the ratio of phosphorylated protein to total protein with increasing concentrations of this compound indicates successful inhibition of ENPP1 activity.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Enpp-1-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-15 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Of particular interest to cancer researchers and immunologists is the role of ENPP1 as a negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response. ENPP1 hydrolyzes the cGAS product, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening STING activation and allowing tumors to evade immune surveillance.
By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling. This restored signaling can promote the infiltration and activation of immune cells within the tumor microenvironment, making ENPP1 inhibitors like this compound a promising class of molecules for cancer immunotherapy.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and immune cell phenotyping.
Signaling Pathway of ENPP1 in the cGAS-STING Axis
Caption: ENPP1-cGAS-STING signaling pathway and the mechanism of this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: General experimental workflow for flow cytometry analysis.
Data Presentation
Note: The following tables present representative data based on studies involving the genetic modulation of ENPP1 (overexpression or knockout) or treatment with other cell cycle inhibitors, as specific quantitative flow cytometry data for this compound was not available in the public domain at the time of this writing. These tables are intended to serve as examples of how to structure and present data from experiments with this compound.
Table 1: Effect of this compound on Apoptosis of Bladder Cancer Cells (Representative Data)
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 85.2 ± 3.1 | 8.5 ± 1.2 | 6.3 ± 0.9 |
| This compound (10 nM) | 78.9 ± 2.8 | 13.2 ± 1.5 | 7.9 ± 1.1 |
| This compound (50 nM) | 65.4 ± 4.2 | 22.7 ± 2.1 | 11.9 ± 1.8 |
| This compound (100 nM) | 52.1 ± 3.9 | 35.1 ± 2.5 | 12.8 ± 1.4 |
Table 2: Effect of this compound on Cell Cycle Distribution of Jurkat Cells (Representative Data)
| Treatment Group | Sub-G1 (Apoptotic) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 3.4 ± 0.5 | 49.1 ± 2.3 | 33.0 ± 1.9 | 14.0 ± 1.2 |
| This compound (100 nM) | 8.9 ± 1.1 | 60.2 ± 3.1 | 20.5 ± 2.4 | 10.4 ± 1.5 |
| This compound (500 nM) | 15.6 ± 1.8 | 68.7 ± 3.5 | 10.1 ± 1.7 | 5.6 ± 0.9 |
Table 3: Effect of this compound on Immune Cell Infiltration in a Syngeneic Tumor Model (Representative Data)
| Treatment Group | CD45+ Leukocytes (% of live cells) | CD8+ T Cells (% of CD45+) | CD4+ T Cells (% of CD45+) | Macrophages (% of CD45+) |
| Vehicle Control | 25.3 ± 4.1 | 10.2 ± 1.5 | 15.8 ± 2.0 | 12.5 ± 1.8 |
| This compound (10 mg/kg) | 42.1 ± 5.3 | 18.9 ± 2.2 | 20.1 ± 2.5 | 18.9 ± 2.3 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect cells and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, collect cells directly by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC).
-
Create a quadrant plot of Annexin V vs. PI fluorescence.
-
Annexin V- / PI- population: Viable cells.
-
Annexin V+ / PI- population: Early apoptotic cells.
-
Annexin V+ / PI+ population: Late apoptotic/necrotic cells.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest and wash cells as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the pellet with 5 mL of PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data on a linear scale for the PI channel.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Protocol 3: Immune Cell Phenotyping of Tumor-Infiltrating Leukocytes
This protocol is designed to characterize the immune cell populations within a tumor following in vivo treatment with this compound.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, etc.)
-
Fc block (anti-CD16/32)
-
Viability dye (e.g., Zombie Aqua™)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors and mince them into small pieces in RPMI-1640 medium.
-
Digest the tissue with Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Block Fc receptors by incubating with Fc block for 10 minutes.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Gating Strategy:
-
Gate on singlets using FSC-A vs. FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on hematopoietic cells using CD45.
-
From the CD45+ population, further gate on specific immune cell subsets (e.g., T cells (CD3+), macrophages (F4/80+), dendritic cells (CD11c+), etc.).
-
Analyze the proportions of different immune cell populations within the tumor microenvironment.
-
-
Application of ENPP1 Inhibitors in Cancer Cell Lines: A Technical Guide
For Research Use Only.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment.[1][2] As a type II transmembrane glycoprotein, ENPP1's primary role in cancer progression is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[3][4] By degrading extracellular cGAMP, ENPP1 effectively dampens anti-tumor immunity, and its overexpression is often correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers.[5][6]
Inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immune responses against tumors.[4] Small molecule inhibitors of ENPP1 block its catalytic activity, preventing the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING (Stimulator of Interferator Genes) pathway in adjacent immune cells, such as dendritic cells.[5][7] STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and promoting a robust anti-tumor immune response.[3][8] This can effectively turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[9]
This document provides detailed application notes and protocols for the use of a representative ENPP1 inhibitor, based on publicly available data for compounds such as ISM5939, in cancer cell line research. No specific data is available for a compound designated "Enpp-1-IN-15."
Signaling Pathway and Mechanism of Action
The primary mechanism of action for ENPP1 inhibitors is the potentiation of the cGAS-STING signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory potency of several well-characterized ENPP1 inhibitors against human ENPP1. These values serve as a benchmark for evaluating the activity of ENPP1 inhibitors in various assays.
Table 1: Enzymatic Inhibitory Activity of ENPP1 Inhibitors
| Inhibitor | Substrate | IC50 | Ki | Reference(s) |
| ISM5939 | 2'3'-cGAMP | 0.63 nM | - | [10][11] |
| ATP | 9.28 nM | - | [10] | |
| STF-1623 | 2'3'-cGAMP | 0.6 nM | < 2 nM | [12] |
| SR-8541A | - | 3.6 nM | 1.9 nM | [5] |
| AVA-NP-695 | p-Nitrophenyl-5'-TMP | 14 nM | 6.25 nM | [1] |
| 2'3'-cGAMP | - | 281 pM | [1] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibitor constant) values can vary based on assay conditions.
Table 2: Cellular Activity of ENPP1 Inhibitors
| Inhibitor | Assay Type | Cell Line | EC50 | Reference(s) |
| ISM5939 | cGAMP Degradation | MDA-MB-231 | 330 nM | [11][13] |
| STF-1623 | cGAMP Export | 293T-hENPP1 | 68 nM | [14] |
EC50 (Half-maximal effective concentration) in cellular assays reflects not only enzymatic inhibition but also cell permeability and other cellular factors.
Experimental Protocols
In Vitro ENPP1 Enzymatic Activity Assay
This protocol is designed to determine the direct inhibitory effect of an ENPP1 inhibitor on the enzymatic activity of recombinant ENPP1.
Principle: The assay measures the hydrolysis of a substrate (e.g., 2'3'-cGAMP or a synthetic substrate like p-Nitrophenyl-5'-TMP) by purified ENPP1 enzyme. The inhibitory effect of the compound is determined by quantifying the reduction in product formation.
Materials:
-
Recombinant human ENPP1
-
ENPP1 inhibitor (e.g., ISM5939)
-
Substrate: 2'3'-cGAMP or p-Nitrophenyl-5'-TMP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Detection Reagent (e.g., for cGAMP, an ELISA kit; for p-Nph-5'-TMP, a spectrophotometer to measure p-nitrophenolate at 405 nm)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.
-
In a 96-well plate, add the ENPP1 inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add recombinant ENPP1 to each well (except the no-enzyme control) and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Quantify the product formation using the appropriate detection method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Cell-Based ENPP1 Activity Assay
This protocol assesses the ability of an ENPP1 inhibitor to block the activity of ENPP1 expressed on the surface of cancer cells.
Principle: Cancer cells overexpressing ENPP1 (e.g., MDA-MB-231) are treated with the inhibitor. The amount of a substrate (e.g., exogenously added cGAMP) remaining in the cell culture supernatant is quantified to determine the level of ENPP1 inhibition.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, SK-OV-3)
-
ENPP1 inhibitor
-
Complete cell culture medium
-
2'3'-cGAMP
-
96-well cell culture plate
-
cGAMP ELISA kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.
-
Remove the old medium and add the medium containing the inhibitor dilutions to the cells.
-
Add a fixed concentration of 2'3'-cGAMP to the wells.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cGAMP in the supernatants using a cGAMP ELISA kit according to the manufacturer's instructions.
-
Calculate the percent protection from cGAMP degradation for each inhibitor concentration.
-
Determine the EC50 value by plotting the percent protection against the log concentration of the inhibitor.
STING Activation Reporter Assay
This protocol measures the downstream consequence of ENPP1 inhibition, which is the activation of the STING pathway.
Principle: THP-1 Dual™ reporter cells, which express an engineered STING-inducible reporter gene (e.g., Lucia luciferase), are co-cultured with ENPP1-expressing cancer cells. In the presence of an ENPP1 inhibitor, cGAMP produced by the cancer cells (or exogenously added) activates STING in the reporter cells, leading to a quantifiable signal.
Materials:
-
THP-1 Dual™ reporter cells
-
ENPP1-expressing cancer cells
-
ENPP1 inhibitor
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed ENPP1-expressing cancer cells in a 96-well plate.
-
On the following day, treat the cells with serial dilutions of the ENPP1 inhibitor.
-
Add THP-1 Dual™ reporter cells to the wells.
-
Co-culture the cells for 24 hours.
-
Measure the luciferase activity in the supernatant according to the reporter gene assay protocol.
-
Plot the luciferase signal against the log concentration of the inhibitor to determine the EC50 for STING activation.
Cell Viability / Cytotoxicity Assay
This protocol assesses the effect of the ENPP1 inhibitor on the proliferation and viability of cancer cell lines.
Principle: A colorimetric assay, such as the MTS or MTT assay, is used to measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
ENPP1 inhibitor
-
Complete cell culture medium
-
96-well cell culture plate
-
MTS or MTT reagent
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the ENPP1 inhibitor. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the CC50 (cytotoxic concentration 50) if applicable. For many ENPP1 inhibitors, direct cytotoxicity is not the primary mechanism of action, and high CC50 values are expected.
Conclusion
The inhibition of ENPP1 represents a compelling strategy in cancer immunotherapy. The protocols and data presented here provide a framework for researchers to investigate the application of ENPP1 inhibitors in various cancer cell lines. By blocking ENPP1, these compounds can effectively restore and enhance the cGAS-STING pathway, leading to a potent anti-tumor immune response. Further studies, including in vivo models, are crucial to fully elucidate the therapeutic potential of this class of inhibitors in combination with other cancer therapies.
References
- 1. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sbir.cancer.gov [sbir.cancer.gov]
- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enpp-1-IN-15 in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating insulin signaling and purinergic pathways.[1] Its inhibition has emerged as a promising therapeutic strategy for various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] ENPP1 negatively modulates the insulin receptor by direct interaction, leading to decreased insulin sensitivity.[1] Furthermore, ENPP1 hydrolyzes extracellular ATP and the second messenger cGAMP, thereby impacting inflammation and immune responses through the cGAS-STING pathway.[4]
Enpp-1-IN-15 is a potent and selective inhibitor of ENPP1, designed for investigating the therapeutic potential of ENPP1 inhibition in various disease models. These application notes provide a comprehensive guide for utilizing this compound in the study of metabolic diseases, including detailed protocols for key experiments and data presentation for comparative analysis. While specific quantitative data for this compound is not publicly available, the following sections include data from structurally similar and well-characterized ENPP1 inhibitors to serve as a reference.
Data Presentation: In Vitro Potency of ENPP1 Inhibitors
The following table summarizes the in vitro potency of various ENPP1 inhibitors against the recombinant human ENPP1 enzyme. This data is crucial for determining the appropriate concentration range for in vitro and in vivo experiments.
| Compound | IC50 (nM) | Assay Substrate | Reference |
| Enpp-1-IN-14 | 32.38 | Recombinant Human ENPP-1 | [5] |
| ENPP1 Inhibitor C | 10,000 (10 µM) | Not Specified | [6] |
| ENPP1 Inhibitor C | 2,300 (2.3 µM) | cGAMP | [6] |
| ENPP1 Inhibitor C | 70,000 (70 µM) | ATP | [6] |
Signaling Pathways
ENPP1 and Insulin Signaling
ENPP1 directly interacts with the alpha subunit of the insulin receptor, which inhibits insulin-stimulated receptor autophosphorylation and downstream signaling cascades, such as the PI3K/Akt pathway. This inhibition leads to reduced glucose uptake and utilization, contributing to insulin resistance.[1]
Caption: ENPP1-mediated inhibition of the insulin signaling pathway.
ENPP1 and the cGAS-STING Pathway
ENPP1 is a key negative regulator of the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates STING.[7] Inhibition of ENPP1 can enhance STING-mediated anti-tumor and anti-viral immunity.
Caption: ENPP1's role in the cGAS-STING signaling pathway.
Experimental Protocols
In Vitro ENPP1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on ENPP1 enzymatic activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl2 and ZnCl2)
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescent substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 80 µL of recombinant ENPP1 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Monitor the absorbance or fluorescence at the appropriate wavelength at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Studies in a High-Fat Diet (HFD)-Induced Metabolic Disease Model
This protocol outlines the use of this compound in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[8]
Experimental Workflow:
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Procedures:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer D-glucose (2 g/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Analysis of Insulin Signaling in Liver Tissue
This protocol describes how to assess the effect of this compound on insulin signaling in the liver.
Materials:
-
Liver tissue lysates from the in vivo study
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-IR, anti-IR
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Homogenize liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable tool for investigating the role of ENPP1 in metabolic diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the therapeutic potential of ENPP1 inhibition. By utilizing these methodologies, scientists can further elucidate the mechanisms by which ENPP1 contributes to metabolic dysregulation and explore the efficacy of inhibitors like this compound in preclinical models.
References
- 1. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enpp1 ameliorates MAFLD by regulating hepatocyte lipid metabolism through the AMPK/PPARα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ENPP1 K121Q polymorphism is associated with type 2 diabetes and related metabolic phenotypes in a Taiwanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Information regarding the specific inhibitor "Enpp-1-IN-15" is not publicly available. This document utilizes data and protocols for the well-characterized ENPP1 inhibitor, Enpp-1-IN-14 , as a representative example to illustrate the principles and methodologies for high-throughput screening (HTS) of ENPP1 inhibitors.
Introduction to ENPP1 and its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key enzyme in purinergic signaling by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] This activity is crucial in regulating bone mineralization and cellular insulin signaling.[5][6]
In the context of immuno-oncology, ENPP1 has emerged as a critical innate immune checkpoint.[7] It is the primary enzyme responsible for the degradation of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway.[8][9] The cGAS-STING pathway is a vital component of the innate immune system that detects cytosolic DNA, a common feature of cancer cells, and triggers an anti-tumor immune response.[8] By hydrolyzing cGAMP, ENPP1 dampens this anti-tumor immunity, making it a compelling target for cancer immunotherapy.[3][7]
ENPP1 inhibitors, such as Enpp-1-IN-14, are small molecules designed to block the enzymatic activity of ENPP1.[2][10] By doing so, they prevent the degradation of cGAMP, leading to the activation of the STING pathway and subsequent enhancement of anti-tumor immune responses.[6] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel and potent ENPP1 inhibitors.[8][9]
Signaling Pathways
The cGAS-STING Signaling Pathway and ENPP1 Inhibition
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition can promote anti-tumor immunity.
Caption: ENPP1-mediated degradation of cGAMP and its reversal by an inhibitor.
Quantitative Data Presentation
The following tables summarize key quantitative data for the representative ENPP1 inhibitor, Enpp-1-IN-14, and the performance of a typical HTS assay.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Biochemical | 32.38 | [10] |
| Enpp-1-IN-20 | Recombinant Human ENPP1 | Biochemical | 0.09 | [11] |
| Enpp-1-IN-20 | Cell-based | Cellular | 8.8 | [11] |
Table 2: High-Throughput Screening Assay Parameters
| Assay Platform | Substrate | ENPP1 Concentration | Incubation Time (min) | Z' Value | Reference |
| Transcreener® AMP²/GMP² FP | ATP | 100 pM | 60 | 0.72 | [8] |
| Transcreener® AMP²/GMP² FP | 2'3'-cGAMP | 100 pM | 60 | Not Reported | [8] |
Experimental Protocols
High-Throughput Screening for ENPP1 Inhibitors using the Transcreener® AMP²/GMP² FP Assay
This protocol outlines a robust and sensitive biochemical assay for screening large compound libraries against ENPP1. The assay is based on the detection of AMP/GMP produced by ENPP1 from its substrates, ATP or cGAMP, using a competitive fluorescence polarization (FP) immunoassay.[8][12]
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 inhibitor (e.g., Enpp-1-IN-14)
-
ATP or 2'3'-cGAMP substrate
-
Transcreener® AMP²/GMP² FP Assay Kit (containing AMP²/GMP² Antibody and Far-Red Tracer)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 4 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: A generalized workflow for a high-throughput screening assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Enpp-1-IN-14) in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
Assay Plate Preparation:
-
Dispense 2.5 µL of the diluted compounds or controls (e.g., positive control inhibitor, negative control DMSO) into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human ENPP1 in Assay Buffer to a final concentration of 200 pM (this will be 100 pM in the final reaction volume).
-
Add 2.5 µL of the ENPP1 solution to each well.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to mix.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate (ATP or 2'3'-cGAMP) in Assay Buffer. The final concentration should be at or near the Km for the respective substrate.
-
Add 5 µL of the substrate solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.[8]
-
-
Detection:
-
Prepare the Transcreener® Detection Mix according to the manufacturer's instructions, containing the AMP²/GMP² Antibody and Far-Red Tracer in Stop & Detect Buffer.
-
Add 10 µL of the Detection Mix to each well to stop the reaction.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based ENPP1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on endogenous or overexpressed ENPP1 in a cellular context.
Materials:
-
Human cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ENPP1 inhibitor (e.g., Enpp-1-IN-14)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Colorimetric or fluorogenic ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate - pNP-TMP)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the ENPP1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add fresh Assay Buffer containing serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Substrate Addition:
-
Add the ENPP1 substrate (e.g., pNP-TMP) to each well to a final concentration optimized for the assay.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours), allowing the cellular ENPP1 to hydrolyze the substrate.
-
-
Detection:
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of ENPP1 inhibitors. The biochemical Transcreener® assay provides a robust platform for primary screening of large compound libraries, while cell-based assays are crucial for validating inhibitor activity in a more physiologically relevant context. By employing these methodologies, researchers can effectively identify and advance novel ENPP1 inhibitors as promising therapeutics for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ENPP1 Inhibitor Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with ENPP1 inhibitors, specifically addressing the scenario where a compound like "Enpp-1-IN-15" shows no activity in an assay.
Frequently Asked Questions (FAQs)
Q1: My ENPP1 inhibitor, this compound, is not showing any activity in my biochemical assay. What are the potential reasons?
There are several potential reasons why an ENPP1 inhibitor may not show activity. These can be broadly categorized into issues with the inhibitor itself, the assay conditions, or the enzyme. A systematic troubleshooting approach is crucial to identify the root cause.[1]
Q2: How can I be sure that the lack of activity is not due to the inhibitor itself?
Problems with the small molecule inhibitor are a common cause of apparent inactivity. Here are a few things to consider:
-
Solubility: The inhibitor may not be soluble in your assay buffer. Poor solubility can lead to the actual concentration of the inhibitor in the solution being much lower than intended.[1][2]
-
Stability: The inhibitor may be unstable and degrade under the assay conditions (e.g., temperature, pH, light exposure) or during storage.
-
Purity: The inhibitor preparation may contain impurities that are not active, reducing the effective concentration of the active compound.[2]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates, which can lead to non-specific inhibition or a complete loss of activity.
Q3: What aspects of my assay protocol should I re-evaluate?
Assay conditions play a critical role in enzyme kinetics and inhibitor potency. Here are key parameters to check:
-
Buffer Composition: ENPP1 activity is dependent on divalent cations like Mg²⁺ and Zn²⁺. Ensure your assay buffer contains the optimal concentrations of these ions and is at the correct pH (typically between 7.5 and 9.0).[1][3]
-
Substrate Concentration: The apparent potency (IC50) of a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor, making it appear inactive.[1][4]
-
Enzyme Concentration: Using an excessively high concentration of the ENPP1 enzyme can deplete the inhibitor, leading to an underestimation of its potency.[2]
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to occur, especially for slow-binding inhibitors. Also, the reaction time with the substrate should be within the linear range of the assay.[2]
-
Product Inhibition: ENPP1 can be inhibited by its product, AMP. If the reaction proceeds for too long, the accumulation of AMP can mask the effect of your inhibitor. It is important to measure the initial reaction velocity.[1]
Q4: How can I confirm that my ENPP1 enzyme is active and the assay is working as expected?
It is essential to validate your assay system. Here’s how:
-
Positive Control Inhibitor: Use a known, well-characterized ENPP1 inhibitor as a positive control. This will confirm that your assay is capable of detecting inhibition.
-
Enzyme Activity Check: Before running inhibitor studies, verify the activity of your ENPP1 enzyme preparation with a known substrate like ATP or cGAMP to ensure it is active.[1]
-
Z'-factor: For high-throughput screening, calculating the Z'-factor will give you a measure of the assay's quality and its ability to distinguish between a positive and negative result. A Z' value greater than 0.5 indicates a robust assay.[5]
Troubleshooting Guide: this compound Inactivity
If you are observing a lack of activity with this compound, follow these troubleshooting steps systematically.
| Potential Problem | Recommended Action | Rationale |
| Inhibitor Solubility | 1. Visually inspect the inhibitor stock solution and the final assay wells for any precipitation. 2. Measure the aqueous solubility of this compound. 3. Test different co-solvents (e.g., DMSO, ethanol) and ensure the final concentration in the assay is low (typically <1%) to avoid solvent effects.[2] 4. Consider using surfactants or cyclodextrins to improve solubility.[2] | An insoluble inhibitor will not be available to bind to the enzyme, leading to a lack of observed activity.[1] |
| Inhibitor Stability | 1. Prepare fresh stock solutions of the inhibitor immediately before the experiment.[6] 2. Avoid repeated freeze-thaw cycles of the stock solution.[7][8] 3. Check for any known chemical liabilities of the inhibitor's scaffold that might lead to degradation under your assay conditions. | The inhibitor may be degrading over time, reducing its effective concentration. |
| Assay Conditions | 1. pH and Buffer: Verify the pH of your assay buffer. Test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for inhibition. Ensure the presence of necessary co-factors like Zn²⁺ and Ca²⁺.[3] 2. Substrate Concentration: Perform the inhibition assay at a substrate concentration close to the Michaelis-Menten constant (Km) of the enzyme. 3. Enzyme Titration: Determine the lowest concentration of ENPP1 that gives a robust and linear signal over the course of the assay.[1] | The potency of an inhibitor can be highly dependent on the assay conditions. Optimizing these parameters is crucial for observing activity.[1][2][3] |
| Enzyme Quality | 1. Activity Check: Test the activity of your ENPP1 enzyme lot using a standard substrate. 2. Positive Control: Include a known ENPP1 inhibitor in your assay to confirm that inhibition can be detected. | This will help you to rule out any issues with the enzyme itself or the fundamental assay setup.[1] |
| Compound-Specific Issues | 1. Mechanism of Action: Consider if this compound might be an uncompetitive or mixed-type inhibitor, as the optimal assay conditions for these may differ from competitive inhibitors.[9] 2. Off-Target Effects: At high concentrations, some inhibitors can have off-target effects that may interfere with the assay readout.[10] | Understanding the inhibitor's properties can guide the design of the most appropriate assay. |
Quantitative Data: IC50 Values of Known ENPP1 Inhibitors
While specific data for this compound is unavailable, the following table provides a reference for the potency of other known ENPP1 inhibitors. This can help in setting expectations for the potency of a novel inhibitor.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Enpp-1-IN-14 | 32.38 | Recombinant human ENPP-1 | [7][11] |
| QS1 | ~1600 (at pH 7.4) | cGAMP as substrate | [3] |
| A Thioacetamide Inhibitor | ~5000 (with ATP) | pH 9 | [3] |
| Benzimidazole Compound | 150 | AMP-Glo assay | [12] |
Note: IC50 values are highly dependent on the specific assay conditions and should be used as a relative guide.
Experimental Protocols
Standard ENPP1 Inhibition Assay Protocol (Fluorescence Polarization)
This protocol is a general guideline for a competitive fluorescence polarization (FP) assay to determine the IC50 of an ENPP1 inhibitor.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35[1][5]
-
Substrate: ATP or 2'3'-cGAMP
-
Positive Control Inhibitor (e.g., Enpp-1-IN-14)
-
Test Inhibitor (this compound)
-
Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)[5]
-
384-well, black, low-volume microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the ENPP1 enzyme to the pre-determined optimal concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or positive control to the appropriate wells of the microplate.
-
Add 2.5 µL of Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" control wells.
-
Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells.
-
Add 5 µL of Assay Buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of the substrate (ATP or cGAMP) at a concentration of 2x the final desired concentration to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and detect the product (AMP or GMP) according to the detection kit manufacturer's instructions. For an FP assay, this typically involves adding a stop buffer containing an antibody and a fluorescent tracer.
-
Data Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Subtract the background signal from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
ENPP1 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. glpbio.com [glpbio.com]
- 12. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
Technical Support Center: Optimizing ENPP-1-IN-15 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ENPP-1-IN-15 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel ENPP1 inhibitor like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. Based on publicly available data for other potent ENPP1 inhibitors, which have IC50 values in the low nanomolar to micromolar range, a starting dose-response curve could span from 1 nM to 100 µM.[1][2] A logarithmic serial dilution is recommended to cover this wide range effectively.
Q2: I am observing high variability between my technical replicates. What could be the cause?
A2: High variability in technical replicates can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[3] Ensure that your cells are in a single-cell suspension before seeding and that you are using calibrated pipettes. To mitigate the "edge effect," avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media.[3]
Q3: My IC50 value for this compound is inconsistent across experiments. Why is this happening?
A3: Fluctuations in IC50 values can be attributed to variations in experimental conditions.[3] Factors such as cell passage number, cell density at the time of treatment, and duration of inhibitor exposure can all influence the apparent IC50.[3] It is crucial to maintain consistent protocols between experiments to ensure reproducibility.
Q4: At low concentrations of this compound, I am seeing an increase in cell viability above 100%. Is this a real effect?
A4: An increase in cell viability at low inhibitor concentrations, a phenomenon known as hormesis, can sometimes be observed. However, it is more likely to be an artifact of the assay or data normalization. Ensure that your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not affect cell viability on its own. Re-evaluating your background subtraction and normalization procedures is also recommended.
Q5: The inhibitory effect of this compound on my target is potent in a biochemical assay, but it shows low cytotoxicity in my cell-based assay. What could be the reason?
A5: This discrepancy is common and can be due to several factors related to the compound's behavior in a cellular context.[4] These include poor cell permeability, active removal of the compound by cellular efflux pumps, or degradation of the compound in the cell culture medium.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter while optimizing this compound concentration.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on cell viability, even at high concentrations. | 1. Compound inactivity: The compound may have degraded due to improper storage. 2. Cell line resistance: The chosen cell line may not be sensitive to ENPP1 inhibition. 3. Low ENPP1 expression: The cell line may have low or no expression of ENPP1. | 1. Verify compound integrity: Use a fresh aliquot of the inhibitor. Prepare fresh dilutions for each experiment. 2. Select an appropriate cell line: Use a cell line known to be sensitive to ENPP1 inhibition or one that is relevant to the intended therapeutic area. 3. Confirm target expression: Verify ENPP1 expression in your cell line via Western blot or qPCR. |
| High background signal in the viability assay. | 1. Contamination: Bacterial or fungal contamination can interfere with the assay readout. 2. Reagent issues: The assay reagent may be old or improperly prepared. | 1. Check for contamination: Regularly inspect your cell cultures for any signs of contamination. 2. Use fresh reagents: Prepare fresh assay reagents according to the manufacturer's instructions. |
| Inconsistent dose-response curve. | 1. Inaccurate dilutions: Errors in preparing the serial dilutions of the inhibitor. 2. Uneven cell distribution: Cells may not be evenly distributed across the wells of the plate. | 1. Ensure accurate dilutions: Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure even cell seeding: Thoroughly resuspend cells before plating to ensure a uniform density in each well. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells to seed per well for a robust and reproducible cell viability assay.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for 24 hours under standard cell culture conditions.
-
After 24 hours, perform a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo®).
-
Select the seeding density that results in a linear and robust signal within the detection range of the assay.
Protocol 2: Dose-Response and IC50 Determination for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Methodology:
-
Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay.
-
Normalize the data to the vehicle control (set to 100% viability) and plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Visualizations
ENPP1 Signaling Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cGAMP.[5][6][7] The degradation of 2'3'-cGAMP by ENPP1 attenuates the cGAS-STING signaling pathway, which is crucial for innate immune responses against cancer.[5][6][8] Inhibition of ENPP1 by compounds like this compound is expected to increase the levels of extracellular 2'3'-cGAMP, thereby activating the STING pathway and promoting an anti-tumor immune response.[5][6]
Caption: The ENPP1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a standard workflow for determining the optimal concentration of this compound for cell viability assays.
Caption: A typical experimental workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ENPP-1-IN-15 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing ENPP-1-IN-15 in their experiments and encountering issues with its precipitation in cell culture media. The following guides and frequently asked questions (FAQs) provide detailed information to help you troubleshoot and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). By inhibiting ENPP1, this compound can modulate the extracellular levels of these signaling molecules, which is relevant in fields such as immuno-oncology and studies of metabolic diseases.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: Many organic small molecules, particularly those with aromatic ring structures, have limited solubility in water-based solutions.
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the cell culture media.
-
"Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the compound can "crash out" of solution, forming a precipitate.
-
Media Components and Conditions: Interactions with proteins, salts, or other components in the media, as well as shifts in pH or temperature, can affect the solubility of the compound.[1]
Q3: What are the potential consequences of this compound precipitation in my experiments?
The formation of a precipitate can significantly impact your experimental results:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret data.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the inhibitor.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly in imaging-based and plate reader-based assays.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Observation: Precipitate forms immediately upon adding the this compound stock solution to the media.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final concentration of this compound in your experiment. It is crucial to determine the maximum soluble concentration experimentally (see Protocol 1). |
| "Solvent Shock" | Prepare an intermediate dilution of the DMSO stock solution in a small volume of serum-free media before adding it to the final volume of complete media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal. |
| Improper Stock Solution Preparation | Ensure your this compound is fully dissolved in the stock solvent (e.g., DMSO). If necessary, use gentle warming (to 37°C) or sonication to aid dissolution. Always use a fresh, anhydrous grade of DMSO, as water absorption can reduce solubility.[2][3] |
Observation: Precipitate forms over time after the initial preparation.
| Potential Cause | Recommended Solution |
| Temperature Shift | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1] |
| pH Shift | Ensure your media is properly buffered for the CO2 concentration in your incubator. Changes in pH can affect the solubility of compounds.[1] |
| Interaction with Media Components | The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced. Consider testing the stability of this compound in your specific media over the duration of your experiment. |
| Media Evaporation | Ensure proper humidification in your incubator to prevent the concentration of media components, which can lead to precipitation.[3] |
Quantitative Data
While specific solubility data for this compound in various solvents and media are not extensively published, the table below provides available information for this compound and related compounds to guide your experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Stock Solvent | Notes |
| This compound | C16H20N6O2S | 360.43 | DMSO | Specific solubility values are not readily available. Experimental determination is recommended.[4] |
| Enpp-1-IN-1 | C17H17N3O3S | 343.40 | DMSO | Solubility in DMSO is reported to be high (e.g., 69 mg/mL).[3] |
| Enpp-1-IN-5 | C17H26N6O4S | 426.50 | DMSO | General recommendation is to use DMSO for stock solutions.[5] |
| Enpp-1-IN-14 | C15H22ClN5O4S | 403.88 | DMSO | Solubility in DMSO is reported as 9.62 mg/mL (needs sonication).[6] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture media (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with appropriate CO2
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Serial Dilutions in Media:
-
Pre-warm your cell culture media to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed media. A 2-fold serial dilution is recommended to cover a broad concentration range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Important: To minimize "solvent shock," add the DMSO stock solution to the media while gently vortexing. The final DMSO concentration should be kept consistent across all dilutions and should not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in your cell culture incubator.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more sensitive assessment, you can transfer a small aliquot to a microscope slide and examine for micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration at or below this level.
-
Visualizations
Signaling Pathways and Workflows
References
How to improve Enpp-1-IN-15 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Enpp-1-IN-15 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on protocols for structurally related ENPP1 inhibitors such as Enpp-1-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions. For in vivo and some in vitro applications, co-solvents are often necessary to maintain stability in aqueous solutions.
Q2: My this compound is precipitating out of solution. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like many small molecule inhibitors. If you observe precipitation, you can try the following:
-
Sonication: Use an ultrasonic bath to help break up particles and enhance dissolution.
-
Gentle Heating: Warming the solution (e.g., to 37°C or 42°C) can increase the solubility of the compound.[1] Be cautious with the temperature to avoid degradation.
-
Use of Co-solvents: For aqueous-based assays or in vivo studies, using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD is highly recommended to improve solubility and prevent precipitation.[2]
Q3: How should I store this compound solutions to ensure stability?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Stock Solutions (in DMSO): Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment.[1] If a working solution must be stored, it should be for a very short period and at low temperatures, though preparing it fresh is the best practice to ensure optimal activity. Mixed aqueous solutions should be used immediately.[3]
Troubleshooting Guide
Issue: Poor Solubility in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in your buffer or cell culture media.
-
Inconsistent or lower-than-expected results in biological assays.
Possible Causes:
-
This compound, like many kinase inhibitors, has low aqueous solubility.
-
The final concentration of DMSO in the aqueous solution is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Formulation: For in vivo or cell-based assays, a co-solvent system is often necessary. Below are some common formulations used for similar ENPP1 inhibitors that can be adapted for this compound.
-
Use of SBE-β-CD: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.[2]
Table 1: Recommended Solvent Formulations for ENPP1 Inhibitors (Adaptable for this compound)
| Formulation Components | Protocol 1 (for ≥ 2.08 mg/mL)[2] | Protocol 2 (for ≥ 2.08 mg/mL)[2] | Protocol 3 (for ≥ 2.08 mg/mL)[2] |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Co-solvent 2 | 5% Tween-80 | - | - |
| Aqueous Component | 45% Saline | - | - |
Experimental Protocols & Workflows
Protocol for Preparing a Working Solution using Co-solvents
This protocol is adapted from methods used for Enpp-1-IN-1 and can serve as a starting point for this compound.[2][3]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication if necessary.
-
Add Co-solvents Sequentially:
-
To prepare a 1 mL working solution as an example:
-
Start with 100 µL of your DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming and sonication may be applied. Use the solution immediately for best results.
Diagrams
Caption: Sequential solvent addition workflow.
Caption: Decision tree for troubleshooting precipitation.
References
Off-target effects of Enpp-1-IN-15 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Enpp-1-IN-15 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As this compound is a novel research compound, comprehensive public data on its off-target profile is limited. However, based on the nature of ENPP1 inhibitors, potential off-targets could include other members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family or other structurally related nucleotide-binding proteins.[1] To address this, we provide a hypothetical off-target profile for a representative ENPP1 inhibitor, "this compound," based on typical screening cascades.
Q2: How can I experimentally determine the off-target profile of this compound in my cellular model?
A2: Several methods can be employed to determine the off-target profile of this compound. A common approach is to perform a broad kinase screen, such as a KINOMEscan, which assesses the binding of the inhibitor to a large panel of kinases. Additionally, a safety pharmacology panel, like the Eurofins SafetyScreen44, can evaluate interactions with a range of other important receptors, ion channels, and enzymes.[2][3][4] For unbiased target identification in a cellular context, the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can be a powerful tool.[5][6][7]
Q3: What is the primary signaling pathway affected by on-target ENPP1 inhibition?
A3: The primary on-target effect of ENPP1 inhibition is the prevention of the hydrolysis of 2',3'-cyclic GMP-AMP (cGAMP).[1][8][9] This leads to an accumulation of extracellular cGAMP, which then activates the STING (Stimulator of Interferon Genes) pathway, resulting in the production of type I interferons and a subsequent anti-tumor immune response.[1][9]
Q4: Could off-target effects of this compound impact the interpretation of my experimental results?
A4: Yes, unidentified off-target effects can significantly confound experimental results. For example, if this compound inhibits a kinase involved in a parallel signaling pathway, the observed phenotype may not be solely due to ENPP1 inhibition. Therefore, it is crucial to characterize the selectivity of the inhibitor in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results in cellular assays.
| Possible Cause | Suggested Solution |
| Off-target activity: The inhibitor may be interacting with other proteins in the cell, leading to a mixed pharmacological effect. | 1. Perform a dose-response experiment to ensure you are using the inhibitor at a concentration that is selective for ENPP1. 2. Validate your findings with a structurally distinct ENPP1 inhibitor. 3. Consider performing a CETSA experiment to confirm target engagement with ENPP1 in your cells. |
| Cell line-specific effects: The expression levels of on- and off-targets can vary between different cell lines. | 1. Confirm ENPP1 expression in your cell line of choice via western blot or qPCR. 2. If available, test the inhibitor in a cell line with low or no ENPP1 expression as a negative control. |
| Compound stability or degradation: The inhibitor may not be stable under your specific experimental conditions. | 1. Ensure proper storage and handling of the compound. 2. Prepare fresh solutions for each experiment. 3. Assess compound stability in your cell culture medium over the time course of your experiment using analytical methods like HPLC. |
Problem 2: Discrepancy between enzymatic and cellular assay potency (IC50/EC50).
| Possible Cause | Suggested Solution |
| Cell permeability: The inhibitor may have poor cell permeability, leading to a lower apparent potency in cellular assays. | 1. If the target is intracellular, consider using cell lines with different transporter expression profiles. 2. For extracellular targets like ENPP1, this is less of a concern, but it's important to confirm the inhibitor is designed to be cell-impermeable if that is the intended mechanism.[9] |
| Efflux pump activity: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of your compound increases. |
| Plasma protein binding: If using serum-containing media, the inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target. | 1. Determine the plasma protein binding of your compound. 2. Perform cellular assays in serum-free or low-serum conditions, if possible for your cell type. |
Quantitative Data Summary (Hypothetical Data for this compound)
Disclaimer: The following data is a hypothetical representation for "this compound" to illustrate a typical off-target profile. This data is not from actual experimental results for a compound with this designation.
Table 1: KINOMEscan - Selectivity Profile of "this compound"
This table shows the dissociation constants (Kd) for the interaction of "this compound" with a panel of 468 kinases. A lower Kd value indicates a stronger binding affinity.
| Target | Kd (nM) | Selectivity Score (100 nM) |
| ENPP1 (On-Target) | 5.2 | N/A |
| Kinase A | 850 | 0.10 |
| Kinase B | 2,300 | 0.02 |
| Kinase C | >10,000 | <0.01 |
| ... (465 other kinases) | >10,000 | <0.01 |
Table 2: SafetyScreen44 Panel - Off-Target Liabilities of "this compound"
This table summarizes the percent inhibition (% Inhibition) of "this compound" at a concentration of 10 µM against a panel of 44 common safety-related targets. Significant inhibition is typically considered >50%.
| Target | Assay Type | % Inhibition at 10 µM |
| ENPP1 (On-Target) | Enzymatic | 98% |
| Adenosine A2A Receptor | Binding | 12% |
| hERG Potassium Channel | Binding | 5% |
| COX-1 | Enzymatic | 2% |
| Dopamine Transporter | Binding | 8% |
| ... (40 other targets) | Binding/Enzymatic | <20% |
Experimental Protocols
KINOMEscan Off-Target Profiling
Principle: This is a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger competition by the test compound.[10][11][12][13]
Detailed Methodology:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.
-
Binding Reaction: The binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) in a binding buffer. This is typically performed in a 384-well plate.
-
Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that proteins become more thermally stable when bound to a ligand. In a CETSA experiment, cells are treated with a compound and then heated. The ligand-bound protein will resist thermal denaturation and remain in the soluble fraction, which can be quantified by methods such as Western blotting or mass spectrometry.[5][6][7]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound entry and binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.
-
Cell Lysis: After heating, the cells are lysed, often by freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein (ENPP1) in the soluble fraction is quantified, typically by Western blot analysis using an ENPP1-specific antibody.
-
Data Analysis: The band intensities from the Western blot are quantified. A melting curve is generated by plotting the amount of soluble ENPP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. annualreviews.org [annualreviews.org]
- 8. mdpi.com [mdpi.com]
- 9. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Refining ENPP1-IN-15 Delivery for In Vivo Studies
Disclaimer: Information regarding the specific molecule "ENPP1-IN-15" is not publicly available. This guide is based on data from representative small molecule ENPP1 inhibitors and general best practices for in vivo studies. Researchers should adapt these recommendations based on the specific physicochemical properties of ENPP1-IN-15.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of ENPP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1 inhibitors?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3] Cytosolic DNA in tumor cells activates cGAS to produce cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway in immune cells, leading to an anti-tumor immune response.[1][2] ENPP1, often overexpressed on tumor cells, hydrolyzes extracellular cGAMP, thus dampening this immune response.[1][2][3] ENPP1 inhibitors block this hydrolysis, increasing the concentration of cGAMP in the tumor microenvironment and enhancing STING-mediated anti-tumor immunity.[1][4]
Q2: What are the common challenges in the in vivo delivery of small molecule ENPP1 inhibitors?
A2: Common challenges include poor aqueous solubility, rapid metabolism, and potential off-target effects. Achieving adequate drug exposure at the tumor site while minimizing systemic toxicity is a key consideration for successful in vivo studies. Formulation development is critical to address solubility and stability issues.
Q3: Which animal models are suitable for evaluating ENPP1 inhibitors?
A3: Syngeneic mouse models are commonly used to evaluate the efficacy of ENPP1 inhibitors, as they allow for the study of the inhibitor's effect on a competent immune system.[5] Models such as the 4T1 breast cancer model and the CT26 colon cancer model in immunocompetent mice are frequently cited in the literature.[5]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving the compound in the desired vehicle.
-
Precipitation of the compound in the formulation upon standing or during administration.
-
Inconsistent results in efficacy studies.
Possible Causes:
-
Inherent low aqueous solubility of the ENPP1 inhibitor.
-
Inappropriate vehicle selection.
-
Incorrect preparation method.
Solutions:
-
Vehicle Screening: Test a panel of biocompatible solvents and vehicles. Common options for poorly soluble compounds include:
-
Formulation Preparation Protocol:
-
First, dissolve the inhibitor in a small amount of an organic solvent like DMSO.
-
Slowly add co-solvents such as PEG300 or Tween 80 while vortexing.
-
Finally, add the aqueous component (e.g., saline or water) dropwise with continuous mixing. Prepare fresh on the day of dosing.
-
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
Issue 2: Inconsistent Anti-Tumor Efficacy
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inconsistent dosing due to formulation issues (precipitation).
-
Variability in drug absorption and metabolism between animals.
-
Suboptimal dosing frequency or route of administration.
Solutions:
-
Optimize Formulation: Ensure a homogenous and stable formulation as described in Issue 1.
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the half-life, peak plasma concentration (Cmax), and area under the curve (AUC) of the inhibitor in the chosen animal model. This data will inform the optimal dosing regimen.
-
Route of Administration: The route of administration can significantly impact drug exposure. While oral gavage is convenient, intraperitoneal (IP) or intravenous (IV) injections may provide more consistent systemic exposure for initial studies.
-
Dose Escalation Studies: Perform a dose-escalation study to identify a dose range that shows a clear relationship between the dose and the anti-tumor effect.
Issue 3: Observed Toxicity or Adverse Effects
Symptoms:
-
Significant body weight loss (>15-20%) in the treatment group.
-
Signs of distress in animals (e.g., ruffled fur, lethargy).
-
Organ damage observed during necropsy.
Possible Causes:
-
On-target toxicity due to excessive STING activation.
-
Off-target toxicity of the inhibitor.
-
Toxicity related to the formulation vehicle (e.g., high percentage of DMSO).
Solutions:
-
Dose Reduction: Lower the dose of the ENPP1 inhibitor.
-
Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.
-
Pharmacodynamic (PD) Marker Analysis: Measure markers of STING activation (e.g., IFN-β levels in plasma or tumor) to correlate target engagement with efficacy and toxicity.[4] This can help determine if the toxicity is on-target.
-
Histopathology: Conduct histopathological analysis of major organs to identify any potential off-target toxicities.
Data Presentation
Table 1: Representative In Vivo Efficacy Data for an ENPP1 Inhibitor
| Animal Model | Treatment | Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| 4T1 Syngeneic | AVA-NP-695 | 6 | Twice Daily | Oral Gavage | Not Specified | [5] |
| MC38 Syngeneic | Enpp-1-IN-14 | 50 | Twice Daily | IP | Significant | [8] |
Table 2: Example Formulations for In Vivo Studies of ENPP1 Inhibitors
| Formulation Component | Percentage (%) | Purpose | Reference |
| DMSO | 10 | Solubilizing Agent | [6][9] |
| PEG300 | 40 | Co-solvent | [9] |
| Tween 80 | 5 | Surfactant | [9] |
| Saline | 45 | Vehicle | [9] |
| Alternative | |||
| 0.5% CMC-Na | 100 | Suspending Agent | [6] |
| Alternative | |||
| DMSO | 10 | Solubilizing Agent | [6][7] |
| Corn Oil | 90 | Vehicle | [6][7] |
Experimental Protocols
Protocol 1: Preparation of an ENPP1 Inhibitor Formulation for Oral Gavage
Materials:
-
ENPP1 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the ENPP1 inhibitor.
-
Dissolve the inhibitor in DMSO to create a stock solution (e.g., 20 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex until the solution is clear.
-
Add Tween 80 and vortex again until the solution is homogenous.
-
Slowly add sterile saline to the final desired volume while continuously vortexing to prevent precipitation.
-
Administer the formulation to animals immediately after preparation.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cells (e.g., 4T1 or CT26)
-
Cell culture medium and reagents
-
ENPP1 inhibitor formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ENPP1 inhibitor formulation and the vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
ENPP1-cGAS-STING Signaling Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enpp-1-IN-5 | Phosphodiesterase(PDE) | 2230916-95-5 | Invivochem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding Cell Line Specific Responses to ENPP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ENPP1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments. The information herein is designed to help you navigate the nuances of cell line-specific responses to ENPP1 inhibition.
Disclaimer: Specific quantitative data for Enpp-1-IN-15 is not publicly available. The data presented in this guide is based on a representative ENPP1 inhibitor, "Compound 4e," to illustrate expected trends and provide a framework for your own experimental analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1 inhibitors?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating the tumor microenvironment.[1][2] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) and, importantly, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP is a key signaling molecule in the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA in cancer cells and triggers an anti-tumor immune response.[1][3] By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immune response.[1][2] ENPP1 inhibitors block this hydrolyzing activity, thereby increasing the concentration of extracellular cGAMP, which in turn activates the STING pathway and enhances anti-tumor immunity.[2]
Q2: Why do different cell lines show varied sensitivity to ENPP1 inhibitors?
A2: The differential response of cell lines to ENPP1 inhibitors can be attributed to several factors:
-
ENPP1 Expression Levels: Cells with higher endogenous expression of ENPP1 are generally more sensitive to its inhibition.[4]
-
cGAS-STING Pathway Competency: The functionality of the downstream cGAS-STING signaling components in a given cell line will dictate the ultimate response to increased extracellular cGAMP.
-
Tumor Microenvironment Dependencies: Some cancer cells are more reliant on the immunosuppressive effects of ENPP1-mediated adenosine production for their growth and survival.[3][5]
-
Cell Permeability: The ability of the specific inhibitor to reach its target can vary between cell lines.[1]
Q3: Which cell lines are recommended for studying ENPP1 inhibition?
A3: Several cancer cell lines have been reported to have high ENPP1 expression and are commonly used in ENPP1 inhibitor studies. These include:
-
Breast Cancer: MDA-MB-231, 4T1 (murine)[6]
-
Ovarian Cancer: A2780, CaoV3, OVCAR3, SKOV3, PA-1
-
Lung Cancer: Various lung cancer cell lines show elevated ENPP1 expression.[2]
-
Colon Cancer: Certain colon cancer cell lines exhibit high ENPP1 levels.[2]
It is always recommended to verify ENPP1 expression in your cell line of choice by Western blot or qPCR before initiating inhibitor studies.
Q4: What are the key signaling pathways affected by ENPP1 inhibition?
A4: The primary signaling pathway modulated by ENPP1 inhibitors is the cGAS-STING pathway . By preventing cGAMP degradation, these inhibitors lead to STING activation, subsequent phosphorylation of TBK1 and IRF3, and the production of type I interferons, which stimulate an anti-tumor immune response.[2][6] Additionally, ENPP1 is involved in purinergic signaling by hydrolyzing ATP to AMP, which is then converted to the immunosuppressive molecule adenosine.[5] Inhibition of ENPP1 can therefore also reduce adenosine levels in the tumor microenvironment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value / Low potency of the inhibitor | 1. Low ENPP1 expression in the chosen cell line. 2. Inactive cGAS-STING pathway in the cell line. 3. Incorrect assay setup or protocol. 4. Degradation of the inhibitor. | 1. Confirm ENPP1 expression via Western Blot or qPCR. Select a cell line with high ENPP1 expression. 2. Verify the expression and functionality of key STING pathway components (cGAS, STING, TBK1, IRF3). 3. Review the experimental protocol for accuracy. Ensure proper reagent concentrations and incubation times. Refer to the detailed protocols section. 4. Prepare fresh inhibitor stock solutions and store them appropriately. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation times. 4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and consistent seeding density in all wells. 3. Strictly adhere to the specified incubation times for inhibitor treatment and assay steps. 4. Regularly check for and address any microbial contamination. |
| High background signal in the assay | 1. Non-specific activity of assay reagents. 2. Autofluorescence of the inhibitor compound. 3. High endogenous phosphatase activity in the cell lysate. | 1. Include appropriate controls, such as wells with cells and assay reagents but no inhibitor, and wells with medium and reagents only. 2. Measure the fluorescence of the inhibitor alone at the assay wavelengths to determine its contribution to the signal. 3. Optimize cell lysis conditions and consider using phosphatase inhibitors if necessary. |
| Unexpected cytotoxicity at high inhibitor concentrations | 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess cytotoxicity. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the IC50 values for the representative ENPP1 inhibitor, Compound 4e, in a relevant cancer cell line.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type |
| Compound 4e | MDA-MB-231 (Breast) | ~0.732 | Cell-based |
Note: IC50 values can vary depending on the specific assay conditions and protocols used. Cell-based assays are crucial as they account for factors like cell permeability.[1]
Detailed Experimental Protocols
Cell-Based ENPP1 Inhibition Assay (Adapted from AMP-Glo™ Assay)
This protocol is designed to determine the IC50 of ENPP1 inhibitors by measuring the production of AMP from the hydrolysis of cGAMP.[1]
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well white, flat-bottom plates
-
ENPP1 inhibitor stock solution (in DMSO)
-
cGAMP substrate
-
AMP-Glo™ Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium. It is advisable to start with a broad concentration range (e.g., 0.01 µM to 100 µM).[1]
-
Remove the old medium and add the medium containing the different inhibitor concentrations.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
ENPP1 Activity Assay (AMP-Glo™ Protocol):
-
After incubation, carefully remove the treatment medium.
-
Reaction Setup: Prepare the cGAMP substrate solution in the provided assay buffer and add it to each well. Incubate for 60 minutes at 37°C.[1]
-
AMP Detection:
-
Add AMP-Glo™ Reagent I to stop the ENPP1 reaction and deplete any remaining ATP. Incubate for 60 minutes at room temperature.[1]
-
Add AMP-Glo™ Reagent II to convert the AMP produced by ENPP1 into ATP. Incubate for 30 minutes at room temperature.[1]
-
Add Kinase-Glo® Reagent to generate a luminescent signal proportional to the amount of ATP. Incubate for 10 minutes at room temperature.[1]
-
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Western Blot for ENPP1 Expression
Materials:
-
Cell lysate from the cell line of interest
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ENPP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ENPP1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by ENPP1 and its inhibitors.
Experimental Workflow
Caption: Workflow for determining the IC50 of an ENPP1 inhibitor.
Logical Relationship: Factors Influencing Inhibitor Sensitivity
Caption: Key factors determining a cell line's response to ENPP1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Enpp-1-IN-15
Technical Support Center: Enpp-1-IN-15
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
FAQs: General Questions
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively blocks the catalytic activity of ENPP1. [1][2]ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP). [3][4]By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This increases the local concentration of cGAMP, allowing for sustained activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer. [3][5] Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research to enhance anti-tumor immunity. [1]By blocking ENPP1, the inhibitor "heats up" immunologically "cold" tumors, which lack immune cell infiltration, making them more susceptible to immune checkpoint inhibitors. [6][7]Additionally, due to ENPP1's role in insulin signaling, this compound can be used to study insulin resistance and metabolic disorders. [8][9][10] Q3: How does ENPP1 inhibition affect the cGAS-STING pathway?
A3: The cGAS-STING pathway is an essential part of the innate immune response to cytosolic double-stranded DNA (dsDNA), often found in cancer cells due to genomic instability. [3]cGAS detects this dsDNA and synthesizes cGAMP, which acts as a second messenger. [3]cGAMP then binds to and activates the STING protein, leading to the production of type I interferons and other cytokines that recruit and activate immune cells like dendritic cells and cytotoxic T lymphocytes to attack tumor cells. [3]Many tumor cells overexpress ENPP1 on their surface, which degrades extracellular cGAMP, effectively creating an immunosuppressive shield. [3][11]this compound removes this shield, allowing cGAMP to activate STING on adjacent immune cells, thus promoting an anti-tumor immune response. [5][11] Q4: What is the role of ENPP1 in insulin signaling?
A4: ENPP1 can directly interact with the insulin receptor, inhibiting its activation and downstream signaling pathways. [8][9][12]Overexpression of ENPP1 is associated with insulin resistance in various tissues, including skeletal muscle, adipose tissue, and liver. [8][9]Therefore, inhibiting ENPP1 with this compound can be a tool to investigate the mechanisms of insulin resistance and potentially improve insulin sensitivity.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected STING pathway activation.
Q1.1: I'm not observing the expected increase in interferon-beta (IFN-β) or phosphorylation of IRF3 after treating my cancer cells with this compound. What could be wrong?
A1.1: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Line Characterization:
-
Low cGAS/STING Expression: The parental cell line may have low endogenous expression of cGAS or STING. Verify the expression levels of key pathway components (cGAS, STING, IRF3) via qPCR or Western blot.
-
ENPP1 Expression Level: Confirm that your cell line expresses sufficient levels of ENPP1 on the cell surface. Cells with low ENPP1 expression will show a minimal response to inhibition. [7]* Experimental Conditions:
-
Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time. Perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line and assay. [13] * Cell Health and Confluency: Use healthy, low-passage number cells. Cell confluency can affect signaling pathways, so maintain consistency in seeding density. [13]* Assay Sensitivity:
-
Detection Method: Ensure your assay for detecting IFN-β (e.g., ELISA, qPCR) or p-IRF3 (e.g., Western blot) is sensitive enough to detect the expected changes.
-
Logical Troubleshooting Workflow for Low STING Activation
Caption: Troubleshooting workflow for low STING activation.
Issue 2: Unexpected Effects on Cell Viability or Metabolism.
Q2.1: I'm observing a decrease in cell viability at concentrations where I expect to see STING activation. Is this compound cytotoxic?
A2.1: While highly selective, off-target effects or compound toxicity at high concentrations can occur with any small molecule inhibitor. [14]
-
Determine the Therapeutic Window: Perform a dose-response curve to assess cell viability (e.g., using a CellTiter-Glo® assay) alongside your functional assay (e.g., STING activation). This will help you identify a concentration range that is effective without being toxic.
-
Vehicle Control: Ensure that the solvent for the inhibitor (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Metabolic Effects: ENPP1 inhibition can impact insulin signaling and nucleotide metabolism. [4][15]The observed effects on viability might be linked to metabolic reprogramming in your specific cell model. Consider assays that measure metabolic activity (e.g., Seahorse assay) to investigate this further.
Q2.2: My insulin-resistant cells are not showing improved glucose uptake after treatment with this compound. Why?
A2.2: The effect of ENPP1 inhibition on insulin signaling can be cell-type specific and depend on the underlying cause of insulin resistance.
-
ENPP1's Role in the Model: Confirm that ENPP1 overexpression or hyperactivity is a key driver of insulin resistance in your cell model. [10]If insulin resistance is primarily caused by other defects (e.g., downstream signaling components), ENPP1 inhibition may have a limited effect.
-
Assay Conditions: Glucose uptake assays can be sensitive to experimental conditions. Ensure that glucose starvation, insulin stimulation, and incubation times are optimized.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound, which should be empirically determined for each experimental system.
| Parameter | Value | Recommended Assay |
| Biochemical Potency | ||
| IC50 (vs. human ENPP1) | 5 nM | Biochemical cGAMP hydrolysis assay |
| Cellular Potency | ||
| EC50 (STING Activation) | 50 - 200 nM | IFN-β Reporter Assay |
| Selectivity | ||
| vs. ENPP family members | >100-fold | Biochemical activity assays |
| Cellular Toxicity | ||
| CC50 (in cancer cell line) | >10 µM | Cell Viability Assay (e.g., CellTiter-Glo®) |
Experimental Protocols
Protocol 1: Cellular STING Activation Assay (IFN-β Reporter)
This protocol describes how to measure STING activation in a reporter cell line (e.g., THP-1 Dual™) following treatment with this compound.
-
Cell Seeding:
-
Seed THP-1 Dual™ reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Reporter Gene Assay:
-
Measure the activity of secreted luciferase using a commercially available detection reagent, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized reporter activity against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the EC50 value.
-
Signaling Pathway Diagrams
ENPP1's Role in cGAS-STING Pathway Inhibition
Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING signaling.
ENPP1's Role in Insulin Signaling
Caption: ENPP1 inhibits insulin receptor activation.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. pnas.org [pnas.org]
- 6. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 7. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 8. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]
- 9. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENPP1 gene, insulin resistance and related clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing ENPP-1-IN-15 Toxicity in Primary Cell Cultures
Welcome to the technical support center for ENPP-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] It primarily hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] Additionally, ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, an essential component of the innate immune system, by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[3][4][5][6] By inhibiting ENPP1, this compound is designed to increase the extracellular levels of cGAMP, thereby activating the STING pathway, and to modulate the purinergic signaling pathway by altering the balance of extracellular ATP and adenosine.[7][8]
Q2: What are the potential on-target toxicities of this compound in primary cell cultures?
A2: Given that ENPP1 plays a physiological role in various tissues, on-target inhibition by this compound could potentially lead to adverse effects in primary cell cultures.[1] Since ENPP1 is involved in bone and soft tissue mineralization by producing PPi, prolonged inhibition might affect the function of primary osteoblasts or chondrocytes.[2][3] Furthermore, ENPP1's role in purinergic signaling is important for cardiovascular, neurological, and immunological functions.[1] Therefore, depending on the primary cell type, on-target inhibition could potentially disrupt normal cellular processes. However, preclinical studies on some ENPP1 inhibitors have shown no significant toxicity at therapeutic doses, and ENPP1 knockout mice are viable, suggesting that on-target toxicity may be manageable.[1][9][10]
Q3: What are the potential off-target toxicities of this compound?
A3: Off-target effects, where a compound interacts with unintended molecules, are a common concern with small molecule inhibitors. For ENPP1 inhibitors that are nucleotide-based, there is a possibility of off-target activation of P2 purinergic receptors due to structural similarities with natural substrates.[1] While this compound is designed for high selectivity, it is crucial to consider and test for potential off-target effects in your specific primary cell model. Using the lowest effective concentration and comparing results with other ENPP1 inhibitors with different chemical scaffolds can help to identify and mitigate off-target effects.
Q4: What are the visual signs of this compound toxicity in primary cell cultures?
A4: Visual signs of toxicity in primary cell cultures can include morphological changes such as cells rounding up, shrinking, or detaching from the culture surface. An increase in floating cells and cellular debris in the culture medium is also a common indicator of cytotoxicity. A noticeable reduction in cell density compared to vehicle-treated control cells is another key sign of a toxic effect.
Troubleshooting Guide for this compound Toxicity
This guide provides a structured approach to troubleshoot and minimize toxicity when using this compound in your primary cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at all tested concentrations. | 1. Inhibitor concentration is too high: Primary cells are often more sensitive than immortalized cell lines. | 1. Perform a broad dose-response curve starting from a very low concentration (e.g., in the low nanomolar range) to determine the optimal non-toxic concentration. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, even at low concentrations. | 2. Ensure the final solvent concentration is consistent across all conditions and is as low as possible (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. | |
| 3. Suboptimal cell health: Primary cells may be under stress from isolation, culture conditions, or high passage number. | 3. Use low-passage primary cells and ensure optimal culture conditions (media, supplements, seeding density). Allow cells to recover fully after isolation or thawing before treatment. | |
| Inconsistent results and variable toxicity between experiments. | 1. Variability in primary cell lots: Primary cells from different donors or isolation batches can have inherent biological differences. | 1. Whenever possible, use cells from the same donor or lot for a set of experiments. Thoroughly characterize each new batch of primary cells. |
| 2. Inhibitor instability: The this compound stock solution may have degraded. | 2. Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's recommendations. | |
| 3. Inconsistent cell culture practices: Variations in seeding density or passage number can affect cellular responses. | 3. Standardize cell culture procedures, including seeding density and the range of passage numbers used for experiments. | |
| No significant on-target effect observed at non-toxic concentrations. | 1. Insufficient inhibitor concentration: The concentrations used may be below the effective range for the specific primary cell type. | 1. Extend the dose-response curve to higher concentrations, while carefully monitoring for the onset of toxicity. |
| 2. Low target expression: The primary cells may not express ENPP1 at a high enough level for the inhibitor to have a measurable effect. | 2. Confirm the expression of ENPP1 in your primary cell model using techniques like qPCR or Western blotting. | |
| 3. Insensitive assay: The downstream assay may not be sensitive enough to detect the biological effect of ENPP1 inhibition. | 3. Use a more sensitive and direct assay to measure the on-target effect, such as quantifying extracellular cGAMP or ATP levels. |
Key Experimental Protocols
Here are detailed protocols for essential experiments to assess the toxicity and on-target effects of this compound in primary cell cultures.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Primary cells in culture
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Apoptosis Detection using TUNEL Assay
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Materials:
-
Primary cells cultured on coverslips or in chamber slides
-
This compound treatment
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat primary cells with this compound at various concentrations and for the desired duration. Include positive (e.g., DNase I treatment) and negative (vehicle-treated) controls.
-
Fixation: Wash the cells with PBS and fix them with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization solution for 5-10 minutes at room temperature.
-
TUNEL Labeling: Wash the cells with PBS and incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase. Its activation can be detected using a substrate that becomes fluorescent or colorimetric upon cleavage by active caspase-3.
Materials:
-
Primary cells in culture
-
This compound treatment
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)
-
96-well plate (black or clear, depending on the assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Treat primary cells with this compound as desired. After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-15 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 dampens the innate immune response against tumors. This has spurred the development of ENPP1 inhibitors as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of Enpp-1-IN-15 and other notable ENPP1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and a selection of other ENPP1 inhibitors. The data has been compiled from various preclinical studies.
In Vitro Potency and Selectivity
| Inhibitor | Target | Assay Type | Substrate | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | ENPP1 | - | - | 0.00586 | - | Data not available |
| STF-1623 | Human ENPP1 | Enzymatic | cGAMP | < 2 | 0.6 | >1,000-fold selective over ENPP3.[1] |
| Mouse ENPP1 | Enzymatic | cGAMP | 16 | 0.4 | ||
| TXN-10128 | ENPP1 | Enzymatic | - | - | 4 | >2,500-fold selective over ENPP2 and ENPP3.[2] |
| RBS2418 | ENPP1 | Enzymatic | cGAMP | 0.14 | - | Selective against related enzymes.[3] |
| ATP | 0.13 | |||||
| ZX-8177 | ENPP1 | Biochemical | - | - | 9.5 | Data not available |
| MDA-MB-231 cells | Cell-based | - | - | 11 | ||
| AVA-NP-695 | ENPP1 | Enzymatic | 2'3'-cGAMP | 0.281 | - | Selective over other ENPP isoforms. |
| p-Nitrophenyl-5'-TMP | - | 6.25 | ||||
| SR-8314 | ENPP1 | Enzymatic | ATP | 79 | - | Highly selective.[4] |
| MV-626 | ENPP1 | - | cGAMP | - | - | Potent and selective. |
| ISM5939 | Human ENPP1 | Enzymatic | 2'3'-cGAMP | - | 0.63 | >15,000-fold vs ENPP2, >3,400-fold vs ENPP3. |
| ATP | - | 1.2 | ||||
| Enpp-1-IN-14 | Human ENPP1 | Enzymatic | - | - | 32.38 | Data not available |
In Vivo Efficacy in Preclinical Cancer Models
| Inhibitor | Cancer Model | Dosing | Key Findings |
| STF-1623 | Breast, Pancreatic, Colorectal, Glioblastoma | - | Suppressed tumor growth.[5][6] |
| TXN-10128 | MC38 colon carcinoma | 50 mg/kg p.o. | Synergistic tumor growth inhibition with anti-PD-L1.[2][7][8][9] |
| RBS2418 | Hepa1-6 liver cancer, GL261-luc glioblastoma | - | Significant reduction in tumor growth and prolonged survival.[3] |
| ZX-8177 | CT-26 colon carcinoma | 2 mg/kg i.p., BID | 37-60% tumor growth inhibition (TGI) as monotherapy.[10][11] |
| 4T1 breast cancer, Pan02 pancreatic cancer | 25 mg/kg p.o., BID | Synergistic efficacy with cisplatin and radiation.[10] | |
| AVA-NP-695 | 4T1 breast cancer | 6 mg/kg BID | Superior TGI compared to Olaparib and anti-PD1.[12][13][14][15][16] |
| Osteosarcoma (parabial and metastatic) | - | Tumor regression.[12][13] | |
| SR-8314 | Syngeneic murine tumor models | i.p. dosing | Anti-tumor activity with increased CD3+, CD4+, and CD8+ T cells.[4] |
| MV-626 | Panc02-SIY pancreatic cancer | i.p. dosing | Tumor growth delay as monotherapy; increased survival with radiation.[17] |
| ISM5939 | MC38 colon carcinoma | 30 mg/kg p.o., BID | 67% TGI as monotherapy; 96% TGI with anti-PD-L1.[18][19][20][21] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the ENPP1-cGAS-STING signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.
Caption: A generalized experimental workflow for the discovery and evaluation of ENPP1 inhibitors.
Experimental Protocols
ENPP1 Enzymatic Activity Assay (Colorimetric)
This assay is a common method to determine the inhibitory potency of compounds against ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).
Materials:
-
Recombinant human ENPP1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mM ZnCl₂)
-
p-Nph-5'-TMP substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-Nph-5'-TMP substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.
cGAMP Quantification in Cell Culture Supernatant (ELISA)
This protocol is used to measure the levels of cGAMP in cell culture supernatants, providing a readout of ENPP1 activity in a cellular context.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Commercial cGAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the cGAMP ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a cGAMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cGAMP concentration in the samples by comparing their absorbance to the standard curve. A decrease in cGAMP levels in the supernatant of untreated cells is indicative of ENPP1 activity, which should be rescued by an effective inhibitor.
Conclusion
The landscape of ENPP1 inhibitors is rapidly expanding, with several potent and selective compounds demonstrating promising preclinical activity. This compound, with its picomolar Ki, stands out as a highly potent inhibitor. Other inhibitors like STF-1623, TXN-10128, and ISM5939 have also shown excellent potency, selectivity, and significant in vivo efficacy in various cancer models. The choice of inhibitor will depend on the specific research question, whether it be for in vitro pathway elucidation or in vivo anti-tumor efficacy studies. The provided experimental protocols offer a starting point for researchers to evaluate and compare the performance of these and other novel ENPP1 inhibitors. As our understanding of the role of ENPP1 in the tumor microenvironment deepens, these inhibitors will undoubtedly be invaluable tools in the development of next-generation cancer immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. TXN10128: An Oral ENPP1 Inhibitor Enhancing STING Activation and Synergy with Immune Checkpoint Blockade for Anti-Tumor Activity [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. mdpi.com [mdpi.com]
- 17. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 18. trial.medpath.com [trial.medpath.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
A Head-to-Head Battle of Potency: Enpp-1-IN-15 and Enpp-1-IN-14 Under the Microscope
For researchers, scientists, and drug development professionals, the selection of a potent and effective enzyme inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of two notable Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors: Enpp-1-IN-15 and Enpp-1-IN-14. By examining their inhibitory activities and available in vivo data, this guide aims to provide an objective resource to inform research decisions.
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cGAMP. Inhibition of ENPP1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response. Both this compound and Enpp-1-IN-14 have emerged as potent inhibitors of this enzyme.
At a Glance: Potency and Efficacy
A direct comparison of the inhibitory potency of this compound and Enpp-1-IN-14 reveals a significant difference. While direct head-to-head studies are not publicly available, the reported inhibitory constants provide a strong indication of their relative efficacy.
| Compound | Parameter | Value |
| This compound | Ki | 0.00586 nM |
| Enpp-1-IN-14 | IC50 | 32.38 nM[1] |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity and, generally, a more potent inhibitor. The stark difference in these reported values, with this compound exhibiting a picomolar Ki, suggests it is a substantially more potent inhibitor of ENPP1 than Enpp-1-IN-14.
In Vivo Anti-Tumor Activity
While in vitro potency is a crucial indicator, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential.
Enpp-1-IN-14 has demonstrated significant anti-tumor activity in in vivo studies. Administration of Enpp-1-IN-14 at a dose of 50 mg/kg via intraperitoneal (IP) injection twice daily (BID) for 31 days resulted in significant inhibition of tumor growth[1].
Currently, publicly available in vivo efficacy data for this compound is limited, preventing a direct comparison of its anti-tumor activity with Enpp-1-IN-14 in a preclinical setting.
Mechanism of Action: The cGAS-STING Pathway
Both this compound and Enpp-1-IN-14 exert their anti-tumor effects by inhibiting ENPP1, which plays a critical role in the cGAS-STING pathway.
As depicted in the signaling pathway, cytosolic double-stranded DNA (dsDNA) in tumor cells activates cGAS to produce cGAMP. This cGAMP is then transported into the extracellular space where it can be hydrolyzed by ENPP1. By inhibiting ENPP1, both this compound and Enpp-1-IN-14 prevent the degradation of cGAMP, allowing it to activate the STING pathway in immune cells. This activation leads to the production of Type I interferons and subsequent promotion of anti-tumor immunity.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro ENPP1 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of an ENPP1 inhibitor.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like ZnCl2 and CaCl2)
-
Substrate (e.g., p-nitrophenyl pyrophosphate - pNPP)
-
Test inhibitor (this compound or Enpp-1-IN-14)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the substrate (pNPP) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the formation of the product (p-nitrophenol).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of ENPP1 inhibitors in a murine tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
Test inhibitor (Enpp-1-IN-14 or this compound)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the specified dosing regimen (e.g., 50 mg/kg, IP, BID for Enpp-1-IN-14).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
Based on the currently available data, This compound demonstrates significantly higher in vitro potency as an ENPP1 inhibitor compared to Enpp-1-IN-14. However, a comprehensive evaluation of their relative efficacy requires direct head-to-head in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and further elucidate the therapeutic potential of these promising ENPP1 inhibitors. The choice between these two compounds will likely depend on the specific experimental context, including the desired potency and the need for established in vivo efficacy data.
References
Validating the Specificity of Enpp-1-IN-15: A Comparative Guide
For researchers and drug development professionals, ensuring the on-target specificity of a novel inhibitor is a critical step in its validation. This guide provides a framework for assessing the specificity of "Enpp-1-IN-15" for its target, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). As specific data for this compound is not publicly available, this document serves as a template, offering comparisons with other known ENPP1 inhibitors and detailing the essential experimental protocols required for a thorough validation.
The Role of ENPP1 in Cellular Signaling
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1] A key function of ENPP1, particularly relevant in immuno-oncology, is its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2] Cancer cells can release the second messenger cyclic GMP-AMP (cGAMP), which activates the STING pathway in immune cells, leading to an anti-tumor response.[3][4] ENPP1 hydrolyzes this extracellular cGAMP, effectively dampening this immune surveillance mechanism.[5] Therefore, potent and specific inhibition of ENPP1 is a promising strategy to enhance anti-tumor immunity.[3]
Comparative Analysis of ENPP1 Inhibitors
To validate this compound, its performance should be benchmarked against other well-characterized ENPP1 inhibitors. The following tables summarize biochemical potency and cellular activity for several known inhibitors.
Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | Assay Substrate | Potency (IC50 / Ki) | Species | Reference |
| This compound | ENPP1 | User to Determine | User to Determine | User to Determine | |
| ISM5939 | ENPP1 | 2',3'-cGAMP | IC50: 0.63 nM | Human | [3][6] |
| STF-1623 | ENPP1 | cGAMP | Ki: < 2 nM | Human / Mouse | |
| Enpp-1-IN-20 | ENPP1 | Not Specified | IC50: 0.09 nM | Not Specified | [7] |
| Enpp-1-IN-14 | ENPP1 | Not Specified | IC50: 32.38 nM | Human | [8] |
| SR-8314 | ENPP1 | ATP | Ki: 79 nM | Human | [2] |
| ENPP-1-IN-1 | ENPP1 | 2',3'-cGAMP | IC50: 259.0 nM | Human |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on assay conditions such as substrate concentration and pH.[3]
Table 2: Cellular Activity of Selected ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay Principle | Potency (EC50 / Cellular IC50) | Reference |
| This compound | User to Determine | User to Determine | User to Determine | |
| ISM5939 | MDA-MB-231 | cGAMP Degradation | EC50: 330 nM | [6] |
| Enpp-1-IN-20 | Not Specified | STING Pathway Stimulation | IC50: 8.8 nM | [7] |
| STF-1623 | 293T (hENPP1 transfected) | cGAMP Export Assay | IC50: 68 nM |
Key Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of biochemical and cell-based assays is essential.
Biochemical ENPP1 Inhibition Assay (Colorimetric)
This assay directly measures the enzymatic activity of purified recombinant ENPP1 and its inhibition by the test compound. A common method uses a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), which releases a yellow-colored product (p-nitrophenol) upon cleavage by ENPP1.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4.
-
Enzyme Solution: Prepare a working solution of purified recombinant human ENPP1 in Assay Buffer.
-
Substrate Solution: Prepare a working solution of pNP-TMP in Assay Buffer.
-
Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of inhibitor dilutions (or DMSO for control) to appropriate wells.
-
Add 25 µL of the ENPP1 enzyme solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the pNP-TMP substrate solution to all wells.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader pre-heated to 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based ENPP1 Inhibition Assay
This assay assesses the inhibitor's ability to block ENPP1 activity in a cellular context. Cell lines with high endogenous ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231, are commonly used.[2]
Methodology:
-
Cell Culture:
-
Seed MDA-MB-231 cells in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.[2]
-
-
Assay Procedure:
-
Wash the cells twice with a suitable buffer (e.g., D-Hanks buffer).[2]
-
Add 80 µL of fresh buffer to each well.
-
Add 10 µL of serially diluted this compound (or 5% DMSO for control) to the wells.[9]
-
Add 10 µL of pNP-TMP substrate to achieve a final concentration of 200 µM.[2][9]
-
Incubate the plate at 37°C for 4 hours.[9]
-
Measure the absorbance of the released p-nitrophenolate at 405 nm.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the cellular IC50 value.[2]
-
Selectivity Profiling
To confirm that this compound is specific for ENPP1, it should be tested against other related enzymes. This is particularly important for other members of the ENPP family (e.g., ENPP2 and ENPP3) and other ectonucleotidases like CD39 and CD73, which are also involved in extracellular nucleotide metabolism.[10] This is typically done by running similar enzymatic assays using the purified related enzymes. A highly selective inhibitor will show significantly higher potency for ENPP1 compared to other enzymes.
Visualizing Pathways and Workflows
ENPP1's Role in the cGAS-STING Pathway
The diagram below illustrates how ENPP1 acts as a checkpoint in the cGAS-STING pathway and the mechanism of action for ENPP1 inhibitors.
Experimental Workflow for Inhibitor Validation
The following workflow outlines the logical progression of experiments to validate the specificity and potency of an ENPP1 inhibitor.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-15: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Detailed Examination of the ENPP1 Inhibitor, Enpp-1-IN-15, for Drug Discovery Professionals
This guide provides a comprehensive comparison of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, this compound, with other known ENPP1 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ENPP1 in oncology and immunology.
This compound, also identified as MV 658 and UUN28589, is a potent inhibitor of ENPP1, a key enzyme in the regulation of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1] By inhibiting ENPP1, this compound can modulate the cGAS-STING pathway, which is critical for innate immune responses to cancer. This guide offers a summary of its performance, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of ENPP1 Inhibitors
While specific cross-reactivity data for this compound against a broad panel of phosphodiesterases is not extensively available in the public domain, its high potency for ENPP1 is established. The following table provides a comparison of this compound with other notable ENPP1 inhibitors. It is a significant challenge in the development of ENPP1 inhibitors to achieve high selectivity against other members of the ENPP family and unrelated phosphodiesterases to avoid off-target effects.[2]
| Inhibitor | Alias(es) | Primary Target | Potency (IC50/Ki) | Selectivity Profile |
| This compound | MV 658, UUN28589 | ENPP1 | IC50: 11 nM[3] | Data on cross-reactivity with other ENPP family members (ENPP2, ENPP3) and other phosphodiesterases is not readily available in public literature. |
| Compound 7c | - | ENPP1 | Ki: 58 nM | Information on broad selectivity is limited. |
| SR-8314 | - | ENPP1 | Ki: 79 nM | Primarily characterized as an ENPP1 inhibitor with anti-tumor activity. Detailed selectivity profiling is not widely published. |
| MV-626 | - | ENPP1 | - | A selective ENPP1 inhibitor that prevents cGAMP hydrolysis. Specific selectivity data is not detailed in the provided results. |
| STF-1623 | CM-3163 | ENPP1 | - | A cell-impermeable and specific ENPP1 inhibitor. Detailed selectivity data is not provided. |
| Compounds 4d & 4e | - | ENPP1 | 4d IC50: 0.694 µM, 4e IC50: 0.188 µM | Described as having excellent inhibitory activity against ENPP1. Comprehensive selectivity data is not available. |
Experimental Protocols
To assess the cross-reactivity and selectivity of an ENPP1 inhibitor like this compound, a comprehensive profiling against a panel of related enzymes is essential. Below is a detailed methodology for a typical enzymatic assay to determine inhibitor selectivity.
Protocol: In Vitro Phosphodiesterase Selectivity Profiling
1. Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of phosphodiesterases, including ENPP family members (ENPP1, ENPP2, ENPP3) and other relevant PDEs.
2. Materials:
-
Recombinant human phosphodiesterase enzymes (ENPP1, ENPP2, ENPP3, etc.)
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescently labeled substrate. For ENPP1, 2'3'-cGAMP can also be used as a substrate.
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer with appropriate pH and necessary co-factors (e.g., Zn2+, Ca2+).
-
96-well or 384-well microplates (black or clear, depending on the detection method).
-
Plate reader (spectrophotometer or fluorometer).
3. Methods:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Enzyme Reaction:
-
Add a fixed concentration of the recombinant enzyme to each well of the microplate.
-
Add the diluted test compound to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation. If using p-Nph-5'-TMP, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm. For fluorescent substrates, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The selectivity is determined by comparing the IC50 value for the primary target (ENPP1) to the IC50 values for other enzymes in the panel. A higher ratio of IC50 (off-target)/IC50 (on-target) indicates greater selectivity.
-
Visualizations
To better understand the context of this compound's function and the methods for its evaluation, the following diagrams are provided.
Caption: ENPP1 signaling and inhibition.
Caption: Workflow for selectivity profiling.
References
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of ENPP1
Introduction to Ectonucleotide Pyrophosphatohsphatase/Phosphodiesterase 1 (ENPP1)
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator in both physiological and pathological processes. In the context of oncology and immunology, ENPP1 functions as a key innate immune checkpoint through two primary mechanisms. Firstly, it is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway to promote anti-tumor immunity. By degrading cGAMP, ENPP1 effectively dampens this crucial immune surveillance pathway. Secondly, ENPP1 hydrolyzes extracellular ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73, further contributing to an immune-cold tumor microenvironment.
Given its role in suppressing anti-tumor immunity, inhibiting ENPP1 is a promising therapeutic strategy. Researchers can investigate the function of ENPP1 using two primary methodologies: pharmacological inhibition with small molecules or complete removal of the protein through genetic knockout. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Due to limited publicly available experimental data for the specific compound "Enpp-1-IN-15" (Ki = 0.00586 nM), this guide will use the potent and well-characterized small molecule inhibitor STF-1623 as a representative example for pharmacological intervention, supplemented with data from other published inhibitors.[1]
Core Signaling Pathways Involving ENPP1
The function of ENPP1 is best understood through its role in modulating the cGAS-STING and Adenosine signaling pathways.
Conceptual Comparison: Pharmacological vs. Genetic Approaches
The choice between using a small molecule inhibitor and a genetic knockout model depends on the specific research question. Each method offers distinct advantages and comes with its own set of limitations.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing either pharmacological inhibitors or genetic knockout models to target ENPP1.
Table 1: Performance of Representative ENPP1 Pharmacological Inhibitors
| Inhibitor | Target | Potency Metric | Value | In Vivo Model | Efficacy | Reference |
|---|---|---|---|---|---|---|
| STF-1623 | Human ENPP1 | IC₅₀ | 0.6 nM | Breast Cancer (E0771) | Delays tumor growth | [2] |
| Mouse ENPP1 | IC₅₀ | 0.4 nM | [2] | |||
| Mouse ENPP1 | Kᵢ | < 2 nM | [2][3] | |||
| Enpp-1-IN-14 | Human ENPP1 | IC₅₀ | 32.38 nM | Not Specified | Significantly inhibits tumor growth (50 mg/kg) | [4] |
| ISM5939 | Human ENPP1 | IC₅₀ (cGAMP) | 0.63 nM | Colorectal (CT26, MC38) | Strong anti-tumor activity, synergizes with anti-PD-L1 | [5][6] |
| Human ENPP1 | IC₅₀ (ATP) | 9.28 nM | [5] |
| MV-626 | ENPP1 | Not Specified | Not Specified | Pancreatic (Panc02) | Tumor growth delay; increases overall survival with radiation |[7] |
Table 2: Phenotypic and Immunological Effects of ENPP1 Genetic Knockout
| Model System | Phenotype/Metric | Result | Quantitative Change | Reference |
|---|---|---|---|---|
| 4T1 cells in BALB/cJ mice | Primary Tumor Growth | Decreased | Additive effect of KO in cancer + host cells slows growth | [8] |
| Metastasis | Abolished | No metastasis observed in host + cancer cell KO model | [8][9] | |
| Immune Infiltration | Increased Macrophages | Percentage of macrophages in tumors increased | [10] | |
| T Cell Activation | Increased | Moderate increase in CD69 & CD25 on cytotoxic T cells | [8] | |
| Brca1-deficient tumors | Tumor Growth | Significantly Reduced | - | [11] |
| | Immune Infiltration | Increased CD8⁺ T cells | Correlated with higher CD8⁺ T cell infiltration |[11] |
Experimental Protocols
Protocol 1: Cell-Based ENPP1 Inhibition Assay
This protocol provides a method to assess the inhibitory activity of a compound on endogenous ENPP1 in a high-expression cell line (e.g., MDA-MB-231, PA-1).[12][13]
Materials:
-
MDA-MB-231 or other high ENPP1-expressing cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., D-Hanks buffer)
-
Test inhibitor (e.g., STF-1623) and vehicle control (DMSO)
-
ENPP1 fluorometric substrate (e.g., TG-mAMP)
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm)
Procedure:
-
Cell Seeding: Seed 5,000-15,000 cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Cell Washing: Gently wash the cell monolayer twice with 100 µL of assay buffer to remove serum, which can contain interfering enzymes.[14]
-
Compound Treatment: Add diluted compounds and vehicle control to the respective wells.
-
Substrate Addition: Add the ENPP1 substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract background fluorescence from control wells (no cells). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Tumor Model
This protocol describes the evaluation of an ENPP1 inhibitor in a 4T1 murine breast cancer model.[15][16]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS or Hanks' Balanced Salt Solution (HBSS)
-
ENPP1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Cell Implantation: Harvest 4T1 cells and resuspend in sterile PBS at a concentration of 5x10⁵ cells/mL. Inject 100 µL (5 x 10⁴ cells) orthotopically into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor development. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches a predetermined size (e.g., 80-100 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the ENPP1 inhibitor and vehicle control according to the planned dose, route (e.g., intraperitoneal, oral gavage), and schedule. Record body weights to monitor for toxicity.
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight. Euthanize mice when tumors reach the predetermined endpoint size.
-
Endpoint Analysis: Excise tumors for weighing and downstream analysis, such as flow cytometry for immune cell infiltration or Western blot for pharmacodynamic markers. Calculate Tumor Growth Inhibition (TGI).
Protocol 3: Generation of ENPP1 Knockout Cells via CRISPR/Cas9
This protocol provides a brief overview of generating ENPP1 knockout (KO) cell lines.[11]
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved early exon of the ENPP1 gene to induce frameshift mutations.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the Cas9/sgRNA vector into the target cell line (e.g., Brca1-deficient TNBC cells) via transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation: Isolate single cells via limiting dilution or FACS sorting into 96-well plates to generate clonal populations.
-
KO Validation: Expand clones and screen for ENPP1 knockout by Western blot to confirm the absence of the protein and by Sanger sequencing of the targeted genomic locus to identify mutations.
Experimental and Logical Workflows
Conclusion
Both pharmacological inhibition and genetic knockout are powerful tools for dissecting the role of ENPP1.
-
Genetic Knockout is the definitive method for studying the consequences of a complete and permanent loss of protein function. It is invaluable for understanding the protein's role in development and for creating clean model systems where the target is unambiguously absent.[8][9][11] However, this approach lacks temporal control and may induce compensatory mechanisms during development, potentially masking the acute function of the protein.
-
Pharmacological Inhibition offers reversibility and precise temporal and dose control, making it more analogous to a clinical therapeutic strategy.[2][17] Potent and selective inhibitors like STF-1623 allow for the study of acute ENPP1 blockade in adult organisms and provide a direct path toward therapeutic development.[17][18] The primary challenges are ensuring target specificity and understanding the compound's pharmacokinetic and pharmacodynamic properties.
Ultimately, the two approaches are complementary. Genetic knockout models validate ENPP1 as a therapeutic target, while potent small-molecule inhibitors provide the means to translate this biological understanding into a viable therapeutic strategy.[3][10] Researchers should select the method that best suits their experimental question, using knockout models for target validation and functional genomics, and inhibitors for preclinical therapeutic studies and probing acute biological responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 8. pnas.org [pnas.org]
- 9. cyagen.com [cyagen.com]
- 10. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
Comparative Analysis of ENPP1 Inhibitors in Diverse Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors in various tumor models. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to support informed decision-making in cancer research and drug development.
Introduction to ENPP1 Inhibition in Oncology
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment.[1] ENPP1 primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) and, more significantly, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] The degradation of cGAMP by ENPP1 negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a crucial component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[1] By dampening this pathway, ENPP1 allows tumors to evade immune surveillance. Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[1][2] Elevated expression of ENPP1 has been observed in several cancers, including breast, lung, and colon cancer, and often correlates with a poor prognosis.[1][3][4]
Comparative Performance of ENPP1 Inhibitors
While specific data for a compound designated "Enpp-1-IN-15" is not publicly available, this section presents a comparative analysis of several well-characterized ENPP1 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Cancer Cell Line | Tumor Type | IC50 (nM) | Assay Type |
| RBS2418 | Hepa1-6 | Liver Cancer | 0.14 (Ki) | Enzymatic (cGAMP hydrolysis) |
| RBS2418 | GL261-luc | Glioblastoma | - | In vivo efficacy demonstrated |
| AVA-NP-695 | 4T1 | Breast Cancer | - | In vivo efficacy demonstrated |
| STF-1623 | - | - | Potent inhibitor with long tumor residence time | Biochemical and in vivo |
| Compound 7 | 4T1 | Breast Cancer | - | In vivo efficacy demonstrated |
| Compound 31 | 4T1 | Breast Cancer | - | In vivo efficacy demonstrated |
| Compound 43 | A549 | Lung Cancer | - | In vivo anti-tumor response |
| ISM5939 | CT26, MC38 | Colorectal Cancer | Potent inhibitor | In vivo efficacy demonstrated |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and protocols used. The distinction between enzymatic and cell-based assays is important, as the latter considers factors like cell permeability.[1]
Key Signaling Pathways
The primary mechanism of action for ENPP1 inhibitors involves the modulation of the cGAS-STING pathway.
ENPP1-cGAS-STING Signaling Pathway
Caption: ENPP1-cGAS-STING Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro IC50 Determination Assay
This protocol outlines a cell-based assay to determine the IC50 of an ENPP1 inhibitor.[1]
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231 for breast cancer).[5]
-
Cell culture medium and supplements.
-
96-well plates.
-
ENPP1 inhibitor.
-
Substrate for ENPP1 (e.g., 2'3'-cGAMP).
-
Assay kit for detecting the product of the enzymatic reaction (e.g., AMP-Glo™ Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[1]
-
Inhibitor Treatment: Prepare serial dilutions of the ENPP1 inhibitor in the cell culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[1]
-
ENPP1 Activity Assay:
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value using appropriate software.[5]
Caption: Workflow for IC50 Determination.
In Vivo Tumor Model Efficacy Study
This protocol describes a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse model.[6]
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Matrigel (optional, for subcutaneous injection).
-
ENPP1 inhibitor formulation and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^5 4T1 cells) into the mammary fat pad of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the ENPP1 inhibitor (e.g., AVA-NP-695 at 6 mg/kg) or vehicle control according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[6]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[6]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
Caption: In Vivo Efficacy Study Workflow.
Conclusion
The development of potent and selective ENPP1 inhibitors represents a promising advancement in cancer immunotherapy. By preventing the degradation of extracellular cGAMP, these inhibitors can unleash the power of the innate immune system to recognize and attack tumor cells. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field. While specific data for "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the evaluation of any novel ENPP1 inhibitor. Future studies should focus on head-to-head comparisons of different inhibitors in various preclinical models to identify the most promising candidates for clinical translation.
References
Comparative Guide to ENPP1 Inhibitors: Reproducibility of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for various Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors, with a focus on the reproducibility of their performance. ENPP1 has emerged as a critical target in cancer immunotherapy due to its role in hydrolyzing the innate immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual diagrams of the relevant biological pathways and experimental workflows.
While this guide aims to provide a comprehensive overview, it is important to note that publicly available experimental data for Enpp-1-IN-15 is limited. While its high potency is indicated by a reported Ki value, a detailed comparative analysis of its in vitro and in vivo performance is not possible at this time. This guide, therefore, focuses on a comparison of other well-characterized ENPP1 inhibitors.
Data Presentation: Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of several ENPP1 inhibitors based on available preclinical data.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| This compound | ENPP1 | Not Specified | Not Available | 0.00586 nM | [Not Available] |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Not Specified | 32.38 nM | Not Available | [Not Available] |
| STF-1623 | Human ENPP1 | Enzymatic | 0.6 nM | < 2 nM | [Not Available] |
| Mouse ENPP1 | Enzymatic | 0.4 nM | Not Available | [Not Available] | |
| AVA-NP-695 | ENPP1 | Enzymatic | 14 nM | Not Available | [Not Available] |
| TXN10128 | ENPP1 | Enzymatic | 4 nM | Not Available | [Not Available] |
| SR-8541A | Human ENPP1 | Enzymatic | 1.4 nM | 1.9 nM | [Not Available] |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Not Available | Not Available | Not Available | [Not Available] |
| Enpp-1-IN-14 | Not Specified | 50 mg/kg, IP, BID | Significantly inhibits tumor growth. | [Not Available] |
| STF-1623 | Breast Cancer | Not Specified | Delays tumor growth. | [Not Available] |
| AVA-NP-695 | 4T1 Breast Cancer | 1 mg/kg, PO, BID | 40% tumor growth inhibition. | [Not Available] |
| TXN10128 | MC38 Colon Cancer | 50 mg/kg, PO | Synergistic anti-tumor effect with anti-PD-L1. | [Not Available] |
| SR-8541A | CT-26 Colon Cancer | Not Specified | Significant increase in efficacy with ICIs. | [Not Available] |
Table 3: Pharmacokinetic Properties of ENPP1 Inhibitors
| Inhibitor | Species | Key Parameters | Reference |
| This compound | Not Available | Not Available | [Not Available] |
| Enpp-1-IN-14 | Not Available | Not Available | [Not Available] |
| STF-1623 | Mouse | Fast serum pharmacokinetics. | [Not Available] |
| AVA-NP-695 | Not Available | Orally available. | [Not Available] |
| TXN10128 | Mouse | Oral Bioavailability: 52.4%; t1/2: >120 min | [Not Available] |
| SR-8541A | Rodent | Oral Bioavailability: ~50% | [Not Available] |
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are protocols for key experiments used in the evaluation of ENPP1 inhibitors.
ENPP1 Enzymatic Activity Assay (Colorimetric)
This assay is used to determine the in vitro potency of ENPP1 inhibitors by measuring the hydrolysis of a chromogenic substrate.
-
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1 µM ZnCl₂
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the ENPP1 enzyme to each well of the microplate, followed by the addition of the test inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the p-Nph-5'-TMP substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm. The increase in absorbance corresponds to the hydrolysis of the substrate and the release of p-nitrophenol.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Efficacy Study (Syngeneic Mouse Model)
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test inhibitor formulation and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Cell Implantation: Inject 1 x 10⁵ 4T1 cells subcutaneously into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, flow cytometry).
-
Quantification of 2'3'-cGAMP (ELISA)
This protocol is used to measure the concentration of 2'3'-cGAMP in cell lysates or supernatants, providing a direct readout of ENPP1 inhibition.
-
Materials:
-
Commercially available 2'3'-cGAMP ELISA kit
-
Cell lysates or culture supernatants from cells treated with an ENPP1 inhibitor
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the 2'3'-cGAMP ELISA kit.
-
Typically, the assay involves adding samples and standards to a microplate pre-coated with a cGAMP-specific antibody.
-
A horseradish peroxidase (HRP)-conjugated cGAMP is then added, which competes with the cGAMP in the sample for antibody binding.
-
After incubation and washing steps, a substrate is added to develop a colorimetric signal.
-
The absorbance is read at 450 nm, and the concentration of 2'3'-cGAMP in the samples is determined by comparison to a standard curve.
-
Mandatory Visualizations
The following diagrams illustrate the ENPP1 signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
ENPP1 Signaling Pathway in the Tumor Microenvironment
Caption: ENPP1 signaling pathway in the tumor microenvironment.
Experimental Workflow for ENPP1 Inhibitor Evaluation
Caption: Experimental workflow for evaluating ENPP1 inhibitors.
Validating the Downstream Effects of ENPP1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream effects of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1) inhibitors. While specific data for a compound designated "Enpp-1-IN-15" is not publicly available, this document will use known ENPP1 inhibitors such as ISM5939 and Enpp-1-IN-14 as examples to illustrate the validation process. We will objectively compare the strategy of ENPP1 inhibition with alternative approaches for immune activation and provide the necessary experimental data and protocols for robust evaluation.
Introduction: The Rationale for ENPP1 Inhibition
ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating innate immunity.[1] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the STIMULATOR of INTERFERON GENES (STING) pathway.[2] The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA—a common feature of cancer cells and viral infections—and initiates a powerful anti-tumor and antiviral response, primarily through the production of type I interferons (IFNs).[2]
Comparative Analysis of ENPP1 Inhibitors
The primary goal of an ENPP1 inhibitor is to potently and selectively block the hydrolysis of cGAMP. The validation process involves comparing the inhibitor's performance against other known inhibitors and alternative STING activation strategies.
Quantitative Data Summary:
The following table summarizes key performance metrics for several known ENPP1 inhibitors. These values are critical for comparing potency and cellular efficacy.
| Compound | Target | Assay Type | IC50 / EC50 | Key Downstream Effects | Reference |
| ISM5939 | ENPP1 | Enzymatic Assay | IC50: 0.63 nM | Potentiates STING signaling, enhances efficacy of anti-PD-1/PD-L1 therapy, 67% Tumor Growth Inhibition (TGI) as monotherapy in MC38 model. | [8][9] |
| Cellular Assay (MDA-MB-231) | EC50: 330 nM | [8][9] | |||
| Enpp-1-IN-14 | ENPP1 | Enzymatic Assay (recombinant human ENPP1) | IC50: 32.38 nM | Demonstrates anti-tumor activity; significantly inhibits tumor growth in vivo. | [10][11] |
| SR-8541A | ENPP1 | Enzymatic Assay (human ENPP1) | IC50: 3.6 nM (Ki=1.9 nM) | Activates STING pathway, promotes immune cell infiltration, shows synergy with radiation and checkpoint inhibitors. | [2] |
| STF-1623 | ENPP1 | Not Specified | Not Specified | Suppresses tumor growth and metastasis in multiple mouse models (breast, pancreatic, colorectal, glioblastoma). | [7] |
| ENPP1 Inhibitor C | ENPP1 | Cell-Free Assay | IC50: 0.26 µM | Selective for ENPP1 over ENPP2-7; decreases ENPP1 activity in breast and glioma cancer cells. | [12] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. These values are highly dependent on assay conditions.
Key Experimental Protocols
Validating the downstream effects of an ENPP1 inhibitor requires a series of well-defined experiments, progressing from in vitro enzymatic assays to in vivo tumor models.
In Vitro ENPP1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of the compound on recombinant ENPP1.
Methodology:
-
Reagents: Recombinant human ENPP1, 2'3'-cGAMP (substrate), test inhibitor (e.g., this compound), assay buffer (pH 7.4), and a detection system to measure AMP production (e.g., AMP-Glo™ Assay).
-
Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the recombinant ENPP1 enzyme to the assay buffer. c. Add the diluted inhibitor to the wells and incubate briefly to allow for binding. d. Initiate the enzymatic reaction by adding the cGAMP substrate. Incubate at 37°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the amount of AMP produced using a luminescent or fluorescent-based detection kit.
-
Data Analysis: Plot the percentage of ENPP1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[13]
Cell-Based STING Activation Assay
Objective: To confirm that the inhibitor can block cellular ENPP1 activity and rescue STING signaling.
Methodology:
-
Cell Lines:
-
Procedure: a. Culture the high ENPP1-expressing cells (MDA-MB-231) in a 96-well plate. b. Treat these cells with a serial dilution of the ENPP1 inhibitor and a fixed concentration of exogenous 2'3'-cGAMP. c. After incubation (e.g., 24 hours), collect the conditioned medium from these cells. This medium will contain cGAMP that has not been hydrolyzed by ENPP1. d. Add the conditioned medium to the THP-1 Dual™ reporter cells. e. Incubate the reporter cells for a period (e.g., 24 hours) to allow for STING activation and reporter gene expression. f. Measure the luciferase activity in the supernatant, which is proportional to STING pathway activation.
-
Data Analysis: Calculate the fold-change in reporter gene expression relative to controls. Determine the EC50 value of the inhibitor for STING activation.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor, alone and in combination with other therapies like checkpoint inhibitors.
Methodology:
-
Animal Model: Syngeneic mouse models are crucial as they have a competent immune system. Common models include CT26 or MC38 (colorectal carcinoma) implanted in BALB/c or C57BL/6 mice, respectively.[3][8]
-
Treatment Groups:
-
Vehicle control
-
ENPP1 inhibitor monotherapy (e.g., 30 mg/kg, orally, twice daily)[9]
-
Checkpoint inhibitor monotherapy (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Combination of ENPP1 inhibitor and checkpoint inhibitor
-
-
Procedure: a. Implant tumor cells subcutaneously into the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups. c. Administer treatments according to the defined schedule. d. Measure tumor volume and body weight regularly (e.g., every 2-3 days). e. At the end of the study, harvest tumors and spleens for downstream analysis (e.g., flow cytometry to analyze immune cell infiltration, cytokine analysis).
-
Data Analysis: Compare tumor growth inhibition (TGI) across the different groups. Analyze immune cell populations (e.g., CD8+ T cells, dendritic cells) within the tumor microenvironment to confirm the mechanism of action.[3]
Visualizing the Mechanisms and Workflows
Diagrams are essential for clearly communicating the complex biological pathways and experimental designs involved in validating an ENPP1 inhibitor.
Comparison with Alternative STING Activation Strategies
ENPP1 inhibition is an indirect method of activating the STING pathway. It is important to compare this approach with direct STING agonists, which have also been explored clinically.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| ENPP1 Inhibition | Prevents the degradation of endogenously produced extracellular cGAMP, leading to localized and sustained STING activation in the tumor microenvironment.[5][6] | - Oral bioavailability possible (e.g., ISM5939).[14] - Avoids systemic inflammatory responses and toxicity associated with systemic STING activation.[5][14] - Potentially more effective in "cold" tumors by leveraging existing, albeit suppressed, cGAMP production.[6] | - Efficacy is dependent on the tumor's ability to produce and export cGAMP. |
| Direct STING Agonists | Directly bind to and activate the STING protein, bypassing the need for cGAS and cGAMP. | - Potent, direct activation of the pathway. - Not dependent on endogenous cGAMP production. | - Poor bioavailability, often requiring direct intratumoral injection.[5] - Systemic administration can lead to severe inflammatory toxicity and T-cell death.[5][14] - Limited clinical success to date.[5] |
Conclusion
Validating the downstream effects of an ENPP1 inhibitor like "this compound" is a multi-step process that requires rigorous in vitro and in vivo characterization. The primary mechanism involves blocking cGAMP hydrolysis to restore and enhance STING-mediated anti-tumor immunity. By following the outlined experimental protocols, researchers can determine the inhibitor's potency, confirm its cellular mechanism of action, and evaluate its therapeutic efficacy.
Compared to direct STING agonists, ENPP1 inhibition offers a potentially safer and more targeted approach to leveraging the STING pathway for cancer immunotherapy, with several candidates now advancing into clinical trials.[15] The successful validation of a novel ENPP1 inhibitor could provide a powerful new tool for treating a wide range of solid tumors, particularly those resistant to current immunotherapies.
References
- 1. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 2. sbir.cancer.gov [sbir.cancer.gov]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 5. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Enpp-1-IN-14 - MedChem Express [bioscience.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Enpp-1-IN-15: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the novel ENPP1 inhibitor, Enpp-1-IN-15, this document outlines the necessary procedures to ensure a safe and compliant laboratory environment. As a potent research chemical, understanding its characteristics and the appropriate disposal workflow is paramount for researchers, scientists, and drug development professionals.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of novel small molecule inhibitors, ensuring the protection of personnel and the environment.
Understanding this compound: Available Data
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme involved in various physiological processes, including bone mineralization and insulin signaling. Due to its novelty, detailed physical and chemical properties are not widely published. However, for context and handling considerations, data for a structurally related compound, Enpp-1-IN-14, is provided below. It is crucial to handle this compound with the assumption of similar or greater potency and potential hazards until more specific information becomes available.
| Property | Value (for Enpp-1-IN-14 as a reference) |
| Molecular Formula | C₁₅H₂₂ClN₅O₄S |
| Molecular Weight | 403.88 g/mol |
| Appearance | Solid |
| CAS Number (this compound) | 2756218-99-0[1] |
| Storage | Store at -20°C for the long term. |
Disclaimer: The quantitative data presented above is for the related compound Enpp-1-IN-14 and should be used for estimation purposes only. All handling and disposal procedures for this compound should be conducted with appropriate caution.
The ENPP1 Signaling Pathway
ENPP1 plays a crucial role in regulating extracellular nucleotide metabolism. A simplified representation of its primary function is the hydrolysis of adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is a key regulatory step in processes such as bone mineralization and the modulation of the immune system.
Caption: Simplified ENPP1 signaling pathway.
Experimental Protocol: Proper Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, treating it as a potentially hazardous research chemical.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Chemical fume hood.
-
Spill kit appropriate for chemical spills.
Procedure:
-
Waste Minimization: The primary step in any disposal plan is to minimize waste generation. Prepare only the required amount of this compound solution for your experiments.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, microfuge tubes) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure containers are in good condition and compatible with the chemical waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent(s) and approximate concentration of the inhibitor.
-
Include the date of waste accumulation and the responsible researcher's name and contact information.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound. The first rinse should be collected as hazardous waste. Subsequent rinses with appropriate solvents can be managed according to your institution's guidelines.
-
Wipe down any work surfaces in the chemical fume hood that may have been contaminated.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste manifest and pickup scheduling.
-
Never attempt to incinerate or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so in a compliant manner.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
